Stavudine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLLVCARDGLGL-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20175 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023819 | |
| Record name | Stavudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2',3'-didehydro-3'-deoxythymidine appears as white crystalline solid or powder. Odorless. (NTP, 1992), Solid | |
| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20175 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stavudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014787 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992), 5-10 g/100 mL at 21 °C, 30 mg/mL in propylene glycol at 23 °C, In water, 83 mg/mL at 23 °C, 4.05e+01 g/L | |
| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20175 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stavudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STAVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stavudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014787 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
9.5X10-12 mm Hg at 25 °C /Estimated/ | |
| Record name | STAVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off white crystalline solid, Colorless granular solid from ethanol/benzene | |
CAS No. |
3056-17-5 | |
| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20175 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stavudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stavudine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stavudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | stavudine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stavudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((2R, 5S)-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H, 3H)-pyrimidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STAVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO9LE4QFZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STAVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stavudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014787 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
318 to 320 °F (NTP, 1992), 159-160 °C, 165-166 °C, 159 - 160 °C | |
| Record name | 2',3'-DIDEHYDRO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20175 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stavudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STAVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stavudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014787 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pharmacokinetic Profile of Stavudine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a synthetic thymidine nucleoside analogue, is a reverse transcriptase inhibitor that has been utilized in the treatment of HIV-1 infection.[1][2] Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for the evaluation of its efficacy and safety, and for the development of new therapeutic strategies. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, details the experimental methodologies for its assessment, and visualizes its metabolic activation pathway.
Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models. These values can vary depending on the dose, route of administration, and specific experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Mice (following administration of a this compound prodrug, STAMP)
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 100 | 100 | 100 |
| Cmax (µM) | 217.5 ± 51.5 | 23.0 ± 3.1 | 16.6 ± 5.4 |
| Tmax (min) | Not Applicable | 6 ± 1 | 11 ± 2 |
| AUC (µM·min) | 919 ± 138 | 344 ± 32 | 822 ± 236 |
| Half-life (t½) (min) | 5.1 ± 0.8 | 11.8 ± 1.5 | 45 ± 8 |
Data derived from a study on Stampidine (STAMP), a prodrug of this compound, in BALB/c mice. The active metabolite measured is ala-d4T-MP.[3][4]
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 15 | 15 |
| Cmax (ng/mL) | Not Reported | Not Reported |
| Tmax (h) | Not Applicable | Not Reported |
| AUC (L·h/kg) | Not Reported | Not Reported |
| Total Body Clearance (L/h/kg) | 0.64 | Not Applicable |
| Volume of Distribution (Vd) (L/kg) | 0.68 | Not Applicable |
| Half-life (t½) (h) | 0.83 | Not Reported |
| Oral Bioavailability (%) | Not Applicable | 80 |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments.
Animal Models and Dosing
-
Species: Male/Female Sprague-Dawley rats (200-250 g), BALB/c mice (20-25 g), Beagle dogs (8-12 kg), and Cynomolgus monkeys (3-5 kg) are commonly used.
-
Housing: Animals are housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are typically fasted overnight before oral administration.
-
Dosing Formulation: For oral administration, this compound is often dissolved or suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.[7] For intravenous administration, it is typically dissolved in sterile saline.
-
Administration:
-
Oral (PO): Administered via oral gavage using a suitable gauge gavage needle. The volume administered is typically 5-10 mL/kg for rats and 10 mL/kg for mice.[8]
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into the tail vein for rodents or a cephalic vein for larger animals.[9]
-
Blood Sampling
-
Schedule: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule for an oral PK study might be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection Technique: In rodents, blood is often collected via the retro-orbital plexus, submandibular vein, or tail vein.[7] For larger animals, peripheral veins are used. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: The collected blood is centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[10]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector is commonly used for the quantification of this compound in plasma samples.[11]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile), vortexed, and centrifuged to pellet the proteins. The supernatant is then collected for analysis.[10]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of approximately 267 nm.[13]
-
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.
Mandatory Visualization
Intracellular Activation of this compound
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is initiated by cellular kinases.
Caption: Intracellular phosphorylation cascade of this compound to its active triphosphate form.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a preclinical oral pharmacokinetic study of this compound.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vivo Toxicity, Pharmacokinetics, and Anti-Human Immunodeficiency Virus Activity of this compound-5′-(p-Bromophenyl Methoxyalaninyl Phosphate) (Stampidine) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the anti-human immunodeficiency virus nucleoside analog this compound in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the anti-human immunodeficiency virus nucleoside analog this compound in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downstate.edu [downstate.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Intracellular phosphorylation pathway of Stavudine to its active triphosphate form
For Immediate Release
This technical guide provides an in-depth exploration of the intracellular phosphorylation pathway of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic cascade responsible for converting this compound into its pharmacologically active triphosphate form, this compound triphosphate (d4T-TP). This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides a visual representation of the metabolic pathway.
Introduction
This compound, a synthetic thymidine analog, is a potent antiretroviral agent used in the management of HIV-1 infection.[1][2] As a prodrug, this compound requires intracellular activation through a series of phosphorylation steps to exert its therapeutic effect.[1][3] The active moiety, this compound triphosphate (d4T-TP), functions as a competitive inhibitor of the viral reverse transcriptase enzyme.[1][2] Incorporation of d4T-TP into the nascent viral DNA chain leads to premature termination of DNA synthesis, thereby halting viral replication.[1] Understanding the intricacies of this compound's intracellular metabolism is paramount for optimizing its therapeutic efficacy and mitigating associated toxicities.
The Phosphorylation Cascade
The bioactivation of this compound is a sequential three-step process mediated by host cellular kinases. This enzymatic cascade converts the parent nucleoside into its mono-, di-, and ultimately, triphosphate metabolite. The efficiency of this pathway is a critical determinant of the intracellular concentration of the active d4T-TP and, consequently, the drug's antiviral activity.[3]
Pathway Visualization
The intracellular phosphorylation of this compound proceeds as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Behavior of thymidylate kinase toward monophosphate metabolites and its role in the metabolism of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (Clevudine) and 2',3'-didehydro-2',3'-dideoxythymidine in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
Synthesis and In Vitro Activity of Novel Stavudine Prodrugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and in vitro evaluation of novel prodrugs of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The development of this compound prodrugs aims to enhance its therapeutic properties, such as increasing its bioavailability, reducing its toxicity, and improving its cellular uptake and phosphorylation to the active triphosphate form. This document details the synthetic methodologies, summarizes key in vitro activity data, and outlines the experimental protocols for the evaluation of these compounds.
Data Presentation: In Vitro Activity of this compound and its Prodrugs
The following tables summarize the quantitative data on the anti-HIV activity, cytotoxicity, and plasma stability of this compound and various novel prodrugs. These data are compiled from multiple in vitro studies and are presented for comparative analysis.
Table 1: Anti-HIV-1 Activity of this compound and Novel Prodrugs
| Compound | Prodrug Moiety | Cell Line | IC50 (µM) | Reference |
| This compound | - | CEM | > 10 | [1] |
| This compound | - | CEM-GFP | ~0.01 - 0.1 | [2][3] |
| This compound-Amino Acid Ester | Piperazine acetic acid | CEM | < 0.01 (Selectivity Index >15,723) | [4] |
| This compound-Amino Acid Ester | Ciprofloxacin acetic acid | CEM | Not Reported | [4] |
| This compound-Amino Acid Ester | Norfloxacin acetic acid | CEM | Not Reported | [4] |
| This compound Phosphoramidate | Carboxylic acid ester-modified | Various | Not specified | [5] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: Cytotoxicity of this compound and Novel Prodrugs
| Compound | Prodrug Moiety | Cell Line | CC50 (µM) | Reference |
| This compound | - | Caco-2 | > 250 | [1] |
| This compound | - | CEM | Not specified | [6] |
| Zidovudine (for comparison) | - | CEM | Not specified | [6] |
| This compound-Amino Acid Ester | Piperazine acetic acid | CEM | Not specified | [4] |
| This compound-Amino Acid Ester | Ciprofloxacin acetic acid | CEM | Not specified | [4] |
| This compound-Amino Acid Ester | Norfloxacin acetic acid | CEM | Not specified | [4] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Table 3: Plasma Stability of this compound Prodrugs
| Compound | Prodrug Moiety | Plasma Source | Half-life (t1/2) (min) | Reference |
| This compound-Amino Acid Esters | Various | Human | 20 - 240 | [4] |
Plasma stability is a measure of the susceptibility of the prodrug to enzymatic hydrolysis in plasma.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Amino Acid Ester Prodrugs
Objective: To synthesize ester prodrugs of this compound by coupling various amino acid derivatives to the 5'-hydroxyl group of this compound.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Desired amino acid derivative (e.g., piperazine acetic acid)
-
Dry Dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and the selected amino acid derivative in dry DCM.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure this compound amino acid ester prodrug.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of this compound Phosphoramidate Prodrugs
Objective: To synthesize phosphoramidate prodrugs of this compound, designed to act as membrane-soluble forms of the free nucleotide.
Materials:
-
This compound
-
Phosphorus oxychloride or a suitable phosphorylating agent
-
Desired amino acid ester
-
Aryl alcohol (e.g., phenol)
-
Anhydrous pyridine or other suitable base
-
Appropriate solvents (e.g., dichloromethane, acetonitrile)
Procedure:
-
The synthesis typically involves a multi-step process, starting with the phosphorylation of the amino acid ester with phosphorus oxychloride in the presence of a base to form a phosphorochloridate intermediate.
-
This intermediate is then reacted with an aryl alcohol to yield an aryl phosphorodichloridate.
-
Finally, this activated phosphate derivative is coupled with this compound at the 5'-hydroxyl position in the presence of a base to yield the phosphoramidate prodrug.
-
Purification is generally performed using column chromatography on silica gel.
-
Full characterization is achieved through high-field multinuclear NMR (1H, 13C, 31P), mass spectrometry, and high-performance liquid chromatography (HPLC).
In Vitro Anti-HIV Activity Assay (CEM-GFP Reporter Cell Line)
Objective: To determine the 50% inhibitory concentration (IC50) of the synthesized prodrugs against HIV-1 replication.
Materials:
-
CEM-GFP reporter cell line (expresses Green Fluorescent Protein upon HIV infection)
-
HIV-1 viral stock (e.g., NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
Test compounds (this compound and prodrugs) dissolved in DMSO
-
Flow cytometer
Procedure:
-
Seed CEM-GFP cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 2 hours at 37°C.
-
Infect the cells with a predetermined amount of HIV-1 virus stock.
-
Incubate the infected plates for 72 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells and fix them with 2% formaldehyde in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of the synthesized prodrugs.
Materials:
-
Human cell line (e.g., CEM, Caco-2, or Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and prodrugs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a period corresponding to the anti-HIV assay (e.g., 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 value from the dose-response curve.
Plasma Stability Assay
Objective: To evaluate the stability of the prodrugs in human plasma.
Materials:
-
Human plasma
-
Test compounds (prodrugs)
-
Incubator or water bath at 37°C
-
Acetonitrile or other protein precipitation agent
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with a known concentration of the test prodrug.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of the intact prodrug.
-
Determine the half-life (t1/2) of the prodrug by plotting the natural logarithm of the remaining concentration against time.
Mandatory Visualizations
This compound Intracellular Activation Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound amino acid ester prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-human immunodeficiency virus activity and esterase lability of some novel carboxylic ester-modified phosphoramidate derivatives of this compound (d4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the potential of Stavudine as an anticancer agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI) historically used in the treatment of HIV, is emerging as a potential candidate for anticancer therapy. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly pancreatic cancer. The primary mechanism of action appears to be the targeting of the atypical protein kinase C (aPKC) signaling pathway, a key regulator of cell growth and survival. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) and modulate autophagy, cellular processes critical in cancer development and progression. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of the key signaling pathways involved. While clinical trial data for this compound as a primary anticancer agent is currently unavailable, the existing preclinical evidence warrants further investigation into its potential as a repurposed therapeutic.
Introduction
The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer drug development. This compound, an FDA-approved antiretroviral drug, has demonstrated unexpected anticancer activities in preclinical models. Its ability to interfere with fundamental cellular processes that are often dysregulated in cancer makes it an attractive candidate for further investigation. This document aims to consolidate the available scientific knowledge on the anticancer potential of this compound, providing a technical resource for researchers and drug development professionals in the field of oncology.
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of this compound have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and other measures of efficacy.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLT-4/IIIB | T-cell leukemia (HIV-infected) | 2.2 | [1] |
| MOLT-4 | T-cell leukemia (uninfected) | 59.8 | [1] |
Table 2: Effect of this compound on Metabolic Activity of Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Reduction in Metabolic Activity (%) | Time Point (days) | Reference |
| HT29 | Colorectal Carcinoma | 20 | 23 | 7 | [2] |
| HepG2 | Hepatocellular Carcinoma | 20 | 23 | 7 | [2] |
Mechanism of Action
This compound's anticancer effects are believed to be mediated through multiple mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and modulation of autophagy.
Inhibition of Atypical Protein Kinase C (aPKC) Signaling
A primary mechanism of this compound in pancreatic cancer is the targeting of the atypical protein kinase C (aPKC) signaling pathway[3]. aPKCs, particularly PKC-ι, are known to be involved in cell proliferation, survival, and polarity, and their overexpression is linked to various cancers. By inhibiting this pathway, this compound can disrupt the growth and survival of cancer cells.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. One of the key findings is the downregulation of the anti-apoptotic protein Bcl-2 in HIV-infected T-cell lines[1]. Furthermore, studies have demonstrated an increase in the levels of cleaved caspase-3, a key executioner caspase in the apoptotic cascade, in mouse embryos exposed to this compound[4].
Modulation of Autophagy
Emerging evidence suggests that this compound can also modulate autophagy, a cellular process of self-digestion that can either promote or inhibit cancer cell survival depending on the context. This compound has been observed to influence the expression of key autophagy-related proteins such as Beclin-1 and LC3. However, the precise role of this compound-induced autophagy in cancer cell fate requires further investigation.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound's anticancer activity.
This compound's Impact on the aPKC Signaling Pathway
Caption: this compound inhibits the aPKC signaling pathway.
This compound-Induced Apoptosis Pathway
Caption: this compound induces apoptosis via Bcl-2 and Caspase-3.
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies investigating this compound's anticancer effects.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., HT29, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 20 µg/mL) or a vehicle control (e.g., PBS)[2].
-
Incubation: The plates are incubated for a specified period (e.g., 2, 4, or 7 days)[2].
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., acidified isopropanol)[2].
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assays
Objective: To assess the induction of apoptosis by this compound.
General Protocol (Western Blot for Cleaved Caspase-3):
-
Cell Treatment: Cancer cells are treated with this compound at the desired concentration and for a specified time.
-
Protein Extraction: Total protein is extracted from the treated and control cells.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for cleaved caspase-3.
-
Detection: A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized using a chemiluminescent substrate. An increase in the cleaved caspase-3 band indicates apoptosis induction.
In Vivo Studies
While clinical trial data is lacking, some preclinical in vivo studies have been conducted. A study using a mouse model of cancer demonstrated that the combination of Zidovudine (another NRTI) and Efavirenz significantly impaired tumor growth[2]. Although this study did not focus solely on this compound, it provides a rationale for the potential in vivo efficacy of NRTIs in cancer treatment. Another study reported on the in vivo anti-HIV activity of a this compound derivative in a mouse model, highlighting its potential for further development[5].
Conclusion and Future Directions
The preclinical evidence presented in this technical guide suggests that this compound holds promise as a repurposed anticancer agent. Its ability to target the aPKC signaling pathway and induce apoptosis in cancer cells provides a strong rationale for further investigation. However, several key areas require more in-depth research:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines is crucial to identify the most sensitive cancer types.
-
Elucidation of Molecular Mechanisms: A more detailed understanding of the molecular interactions of this compound with the aPKC, apoptosis, and autophagy pathways is needed to identify biomarkers for patient selection and to develop rational combination therapies.
-
In Vivo Efficacy Studies: Rigorous in vivo studies in relevant animal models of cancer are essential to validate the in vitro findings and to assess the therapeutic potential of this compound in a physiological context.
-
Clinical Investigation: Should preclinical data continue to be promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in cancer patients.
References
- 1. This compound selectively induces apoptosis in HIV type 1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Antiretroviral Drugs Zidovudine and Efavirenz Impairs Tumor Growths in a Mouse Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technology - this compound as a Potential Anticancer Agent for the Treatment of Pancreatic Cancer [usf.technologypublisher.com]
- 4. This compound exposure results in developmental abnormalities by causing DNA damage, inhibiting cell proliferation and inducing apoptosis in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo toxicity, pharmacokinetics, and anti-human immunodeficiency virus activity of this compound-5'-(p-bromophenyl methoxyalaninyl phosphate) (stampidine) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Stavudine: An In-Depth Technical Guide on its Anti-Proliferative Effects on Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The repurposing of existing FDA-approved drugs presents a promising and accelerated avenue for novel cancer therapies. This technical guide explores the potential of Stavudine, a nucleoside analog approved for antiretroviral therapy, as an anti-proliferative agent against pancreatic cancer. Preclinical evidence suggests that this compound inhibits the proliferation of pancreatic cancer cell lines, notably ASPC-1, in a dose-dependent manner.[1] The primary mechanism of action appears to be the targeting of the atypical protein kinase C (aPKC) signaling pathway, a key regulator of oncogenic processes in pancreatic cancer. This document provides a comprehensive overview of the current understanding of this compound's effects, including its proposed mechanism of action, and outlines detailed experimental protocols for further investigation. While direct quantitative data on this compound's specific impact on pancreatic cancer cell proliferation, apoptosis, and cell cycle are not extensively available in public literature, this guide offers a foundational framework for researchers to pursue this promising area of study.
Introduction: The Rationale for Repurposing this compound in Pancreatic Cancer
Pancreatic cancer is characterized by aggressive tumor growth, early metastasis, and profound resistance to conventional therapies. The discovery of novel therapeutic agents is therefore a critical unmet need. Drug repurposing offers a strategic advantage by leveraging the known safety and pharmacokinetic profiles of existing drugs to expedite their development for new indications.
This compound (2',3'-didehydro-2',3'-dideoxythymidine), a thymidine analog, is an established reverse transcriptase inhibitor used in the management of HIV. Emerging research has identified its potential as an anticancer agent. Specifically, studies have shown that this compound can significantly inhibit the proliferation of the ASPC-1 human pancreatic cancer cell line.[1] This effect is attributed to its interaction with the atypical protein kinase C (aPKC) signaling pathway, which is frequently dysregulated in pancreatic cancer and plays a crucial role in cell proliferation, survival, and invasion.[2][3]
Mechanism of Action: Targeting the Atypical Protein Kinase C (aPKC) Signaling Pathway
The anti-proliferative effect of this compound in pancreatic cancer cells is linked to the inhibition of the atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ.[2][3] These kinases are key downstream effectors of oncogenic KRAS, a mutation prevalent in over 90% of pancreatic cancers. The aPKC signaling cascade in pancreatic cancer is understood to promote tumorigenesis through several downstream pathways.
The aPKC Signaling Cascade in Pancreatic Cancer
The aPKC signaling network is a central hub for various oncogenic signals. In pancreatic cancer, aPKCs are known to regulate cell proliferation and invasion through distinct, non-redundant pathways. PKCι is primarily linked to the activation of Rac1 and the subsequent stimulation of the ERK signaling pathway, while PKCζ is associated with the activation of STAT3 signaling.[3]
Below is a diagram illustrating the proposed mechanism of this compound's action on the aPKC signaling pathway in pancreatic cancer cells.
References
- 1. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assessment of Stavudine's Antiviral Efficacy
Introduction
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analog with potent in vitro activity against the Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism involves the disruption of viral DNA synthesis.[2] Accurate and reproducible in vitro protocols are essential for evaluating the antiviral potency of this compound, determining its effective concentration, and assessing its cytotoxicity to host cells. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess this compound's antiviral efficacy in a laboratory setting. The protocols cover the determination of the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which are critical for calculating the drug's selectivity index (SI).
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to become active. Cellular kinases convert this compound into its active triphosphate form, this compound triphosphate (d4T-TP).[3][4] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase (RT) enzyme.[3][4] Because this compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, its incorporation into the viral DNA results in premature chain termination, effectively halting viral replication.[2][3]
Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (ED50 or IC50), which is the concentration of the drug required to inhibit viral replication by 50%. The in vitro antiviral activity of this compound has been measured in various cell lines, with the ED50 ranging from 0.009 to 4 µM against laboratory and clinical isolates of HIV-1.[4]
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Cell Line Type | Virus Isolates | 50% Effective Concentration (ED50/IC50) | Reference |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory & Clinical | 0.009 - 4 µM | [4] |
| Monocytic Cells | Laboratory & Clinical | 0.009 - 4 µM | [4] |
| Lymphoblastoid Cell Lines | Laboratory & Clinical | 0.009 - 4 µM | [4] |
| CEM (T-lymphoblastoid) | Laboratory Strain | ~0.05 µM (estimated from related studies) |[5] |
Cytotoxicity is a critical parameter for evaluating the therapeutic potential of an antiviral compound. The 50% cytotoxic concentration (CC50) is the drug concentration that reduces the viability of host cells by 50%. The ratio of CC50 to IC50 determines the Selectivity Index (SI = CC50/IC50), a measure of the drug's therapeutic window.
Table 2: Example Cytotoxicity Data for this compound in CEM Cell Line
| This compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 70 |
| 200 | 52 |
| 400 | 25 |
| 800 | 5 |
Note: This table presents illustrative data based on typical cytotoxicity profiles. Actual values may vary between experiments.
Experimental Protocols
Protocol 1: HIV-1 Antiviral Susceptibility Assay Using a p24 Antigen Endpoint
This protocol determines the IC50 of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected cell cultures.
Materials:
-
Susceptible host cells (e.g., MT-4 cells, C8166-R5, or PHA-stimulated PBMCs).[6][7]
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).
-
This compound stock solution (dissolved in DMSO or sterile water).
-
96-well cell culture plates.
-
HIV-1 p24 Antigen ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Plating: Seed 100 µL of host cells into the wells of a 96-well plate at a concentration of 5 x 10^4 cells/well.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 0.001 µM to 10 µM.
-
Drug Addition: Add 50 µL of each this compound dilution to the appropriate wells in triplicate. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
Infection: Add 50 µL of a pre-titered HIV-1 stock to each well (except cell control wells) to achieve a multiplicity of infection (MOI) of approximately 0.01-0.05.
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator. The incubation period depends on the cell line and virus strain used.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant of each well using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.[8]
-
Caption: Workflow for determining this compound's IC50 using a p24 antigen assay.
Protocol 2: Cytotoxicity Assay using MTT
This protocol determines the CC50 of this compound by measuring its effect on host cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Materials:
-
Host cells (same as used in the antiviral assay).
-
Complete cell culture medium.
-
This compound stock solution.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multi-well plate reader (spectrophotometer).
Procedure:
-
Cell Plating: Seed 100 µL of host cells into the wells of a 96-well plate at a concentration of 1-2 x 10^4 cells/well.
-
Drug Addition: Add 100 µL of serial dilutions of this compound to the wells in triplicate. The concentration range should be broader than the antiviral assay (e.g., 1 µM to 1000 µM). Include "cell control" wells with medium only (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilize Formazan: Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by placing the plate on a shaker for 10 minutes.[9]
-
Measure Absorbance: Read the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control wells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.
-
Caption: Workflow for determining this compound's CC50 using an MTT assay.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models of Stavudine-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), was a cornerstone of highly active antiretroviral therapy (HAART) for HIV infection. However, its use has been significantly limited by a major dose-dependent side effect: a painful and often irreversible peripheral neuropathy.[1][2] The development of robust and clinically relevant animal models is crucial for understanding the pathophysiology of this compound-induced peripheral neuropathy and for the preclinical evaluation of novel therapeutic interventions. This document provides detailed application notes and protocols for establishing and characterizing rodent models of this condition.
The primary mechanism underlying this compound's neurotoxicity is believed to be mitochondrial dysfunction.[1] this compound inhibits mitochondrial DNA polymerase gamma, leading to impaired mitochondrial replication and function, ultimately resulting in axonal degeneration, particularly in the distal extremities.[1] Animal models have been instrumental in elucidating these mechanisms and testing potential neuroprotective and analgesic compounds.
Animal Models and Experimental Design
Rodents, particularly rats and mice, are the most commonly used species for modeling this compound-induced peripheral neuropathy. The choice of species and strain may depend on the specific research question and available resources.
Experimental Workflow
Caption: General experimental workflow for developing and assessing animal models of this compound-induced peripheral neuropathy.
Protocols
Rat Model of this compound-Induced Peripheral Neuropathy
This protocol is based on methodologies that have been shown to induce a robust and sustained painful peripheral neuropathy in rats.[1][2]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-300g)
-
This compound (d4T) powder
-
Sterile saline solution (0.9% NaCl)
-
Intravenous (IV) or Intraperitoneal (IP) injection supplies
-
Behavioral testing equipment (von Frey filaments, hot plate)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 21-23°C) with ad libitum access to food and water for at least one week prior to experimentation.
-
Baseline Testing: Conduct baseline behavioral assessments for mechanical and thermal sensitivity for 2-3 days before this compound administration to acclimate the animals to the testing procedures and establish a stable baseline.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
This compound Administration:
-
Behavioral Monitoring:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments. Testing should be performed weekly, starting from day 7 post-initial injection. A significant decrease in the paw withdrawal threshold in the this compound-treated group compared to the vehicle control group indicates the development of mechanical allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a hot plate or radiant heat source. A significant decrease in withdrawal latency indicates thermal hyperalgesia.
-
Complex Behaviors: For a more comprehensive assessment, consider evaluating thigmotaxis (anxiety-like behavior) and burrowing behavior, as these have been shown to be altered in this compound-treated rats.[1]
-
Mouse Model of this compound-Induced Peripheral Neuropathy
This protocol is adapted from studies that have successfully induced neuropathic pain in mice.[3]
Materials:
-
Male or female C57BL/6J mice
-
This compound (d4T) powder
-
Sterile vehicle solution (e.g., saline)
-
Intraperitoneal (IP) injection supplies
-
Behavioral testing equipment (von Frey filaments, hot plate)
Procedure:
-
Animal Acclimation: As described for the rat model.
-
Baseline Testing: As described for the rat model.
-
This compound Preparation: Dissolve this compound in the appropriate vehicle.
-
This compound Administration: Administer a single intraperitoneal injection of this compound. Doses can range from 10-56 mg/kg.[3] A dose of 17.8 mg/kg has been shown to be the smallest effective dose to produce mechanical allodynia, while higher doses (32 and 56 mg/kg) produce both mechanical allodynia and thermal hyperalgesia.[3]
-
Behavioral Monitoring:
-
Endpoint and Tissue Collection: Similar to the rat model, collect relevant tissues at the study endpoint for histological and molecular analyses.
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data from studies on this compound-induced peripheral neuropathy in animal models.
Table 1: Behavioral Assessment of Neuropathy
| Animal Model | This compound Dose & Regimen | Behavioral Test | Key Findings | Reference |
| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Mechanical Allodynia (von Frey) | Significant decrease in paw withdrawal threshold from day 7, plateauing at day 21. | [1] |
| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Thigmotaxis & Burrowing | Significant alterations in complex behaviors at day 21. | [1] |
| Rat (Wistar Han) | 375 mg/kg cumulative dose, IV | Mechanical Allodynia (von Frey) | Sustained mechanical allodynia from day 10 to day 30. | [2] |
| Mouse (C57BL/6J) | 17.8 mg/kg, single IP injection | Mechanical Allodynia (von Frey) | Development of mechanical allodynia. | [3] |
| Mouse (C57BL/6J) | 32 & 56 mg/kg, single IP injection | Mechanical Allodynia & Thermal Hyperalgesia | Development of both mechanical allodynia and thermal hyperalgesia lasting up to 92 days. | [3] |
Table 2: Neuropathological and Molecular Changes
| Animal Model | This compound Dose & Regimen | Assessment | Key Findings | Reference |
| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Intraepidermal Nerve Fiber Density (IENFD) | Significant reduction in hind paw IENFD at day 21. | [1] |
| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Sural Nerve Proteomics | Down-regulation of proteins associated with mitochondrial function at day 7. | [1] |
| Rat (Wistar) | 50 mg/kg IV, 2 injections, 4 days apart | Axon Diameter (Sural Nerve) | Increase in myelinated and unmyelinated axon diameters. | [1] |
| Rat (Sprague-Dawley) | Daily oral administration | Spinal Cord Cytokines | Increased concentration of CINC-1 in the spinal cord after six weeks. | [4] |
Table 3: Pharmacological Intervention
| Animal Model | Therapeutic Agent | Dose | Effect on Neuropathy | Reference |
| Rat (Wistar Han) | Gabapentin | 30-100 mg/kg, SC | Dose-dependent relief of mechanical allodynia (ED50 ~19 mg/kg). | [2] |
| Rat (Wistar Han) | Morphine | 0.3-2 mg/kg, SC | Dose-dependent relief of mechanical allodynia (ED50 ~0.4 mg/kg). | [2] |
| Mouse (C57BL/6J) | Morphine | - | Dose-dependently alleviated both mechanical allodynia (ED50 ~4.4 mg/kg) and thermal hyperalgesia (ED50 ~1.2 mg/kg). | [3] |
Signaling Pathways and Mechanisms
The neurotoxicity of this compound is multifactorial, with mitochondrial dysfunction playing a central role. The following diagram illustrates the proposed signaling pathway leading to peripheral neuropathy.
References
- 1. A clinically relevant rodent model of the HIV antiretroviral drug this compound induced painful peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and characterisation of a this compound (d4T)-induced rat model of antiretroviral toxic neuropathy (ATN) using behavioural and pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a mouse neuropathic pain model caused by the highly active antiviral therapy (HAART) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
Experimental Design for Stavudine and Lamivudine Combination Therapy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (d4T) and lamivudine (3TC) are nucleoside reverse transcriptase inhibitors (NRTIs) that have been integral components of antiretroviral therapy (ART) for the treatment of HIV-1 infection. Both drugs act as chain terminators of viral DNA synthesis by inhibiting the viral reverse transcriptase enzyme.[1][2] This document provides detailed application notes and protocols for the in vivo experimental design of this compound and lamivudine combination therapy. The protocols outlined below are intended for preclinical evaluation in relevant animal models to assess the efficacy, toxicity, and pharmacokinetic profile of this drug combination.
The primary animal models discussed are the SIV-infected rhesus macaque, a robust non-human primate model that closely mimics human HIV infection and disease progression, and the HIV-1-infected humanized mouse model, which allows for the study of HIV-1 in the context of a human immune system.[1][3]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Lamivudine in Humans
| Parameter | This compound | Lamivudine |
| Oral Bioavailability | ~86% | ~86% |
| Elimination Half-life | 1.0 - 1.5 hours | 5 - 7 hours |
| Volume of Distribution (V/F) | 24 L | 145 L |
| Oral Clearance (Cl/F) | 16 L/h | 32 L/h |
| Primary Route of Elimination | Renal | Renal |
Data compiled from human pharmacokinetic studies.[4][5]
Table 2: Recommended Dosing for In Vivo Studies
| Animal Model | This compound Dose | Lamivudine Dose | Route of Administration |
| Rhesus Macaque | 1.2 mg/kg/day | 10 mg/kg/day | Oral (PO) or Subcutaneous (SC) |
| Humanized Mouse (BLT) | 20 mg/kg/day | 50 mg/kg/day | Oral (PO) or Intraperitoneal (IP) |
Note: These doses are extrapolated from literature values and may require optimization for specific study designs.[4][6]
Signaling Pathways
Mechanism of Action and Mitochondrial Toxicity
This compound and lamivudine are pro-drugs that are phosphorylated intracellularly to their active triphosphate forms. These triphosphates compete with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated drug molecule leads to chain termination, thus halting viral replication.[1]
A primary toxicity associated with NRTIs, including this compound, is mitochondrial toxicity. This is largely attributed to the inhibition of the mitochondrial DNA polymerase-gamma (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[7][8] Inhibition of Pol-γ leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, disruption of the electron transport chain, and increased production of reactive oxygen species (ROS).[8][9] This can result in cellular dysfunction and apoptosis, manifesting clinically as adverse effects such as lactic acidosis and lipodystrophy. Lamivudine exhibits a significantly lower affinity for Pol-γ compared to this compound.[8]
References
- 1. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, lamivudine and nevirapine combination therapy for treatment of HIV infection and AIDS in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Beyond the polymerase-γ theory: Production of ROS as a mode of NRTI-induced mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Stavudine-Induced Mitochondrial Toxicity in Hepatocytes
Introduction
Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), was widely used in antiretroviral therapy for HIV infection.[1] However, its clinical use has been limited by significant side effects, primarily stemming from mitochondrial toxicity.[2] The primary mechanism of this compound-induced toxicity involves the inhibition of mitochondrial DNA (mtDNA) polymerase-gamma, the exclusive enzyme responsible for replicating mtDNA.[1][3][4] This inhibition leads to mtDNA depletion, impairing the synthesis of essential protein subunits of the mitochondrial respiratory chain (MRC).[3][5] The resulting MRC dysfunction disrupts cellular energetics and redox balance, manifesting as decreased ATP synthesis, increased production of reactive oxygen species (ROS), hepatic steatosis (fatty liver), and potentially life-threatening lactic acidosis.[1][6][7]
These application notes provide detailed protocols for a suite of assays designed to quantitatively assess the various facets of this compound-induced mitochondrial toxicity in hepatocytes. The protocols are intended for researchers, scientists, and professionals in drug development engaged in preclinical safety and toxicity screening.
Assessment of Mitochondrial DNA (mtDNA) Content
Application Note: Measuring the ratio of mitochondrial DNA to nuclear DNA (nDNA) is a fundamental assay for evaluating this compound's primary toxic effect. A significant decrease in the mtDNA/nDNA ratio directly indicates inhibition of polymerase-gamma and mtDNA depletion.[3][5] This assay is a crucial upstream biomarker of mitochondrial damage. Quantitative real-time PCR (qPCR) is the most common, sensitive, and high-throughput method for this assessment.[2][8]
Protocol: Quantification of mtDNA by qPCR
-
Cell Culture and Treatment:
-
Plate hepatocytes (e.g., HepG2 cells or primary human hepatocytes) at a suitable density in 6-well or 12-well plates.[6]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM) and a vehicle control for a specified duration (e.g., 48 hours to 78 days, depending on the model).[5][6][8]
-
-
Genomic DNA Extraction:
-
Harvest cells by trypsinization and centrifugation.
-
Extract total genomic DNA using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix using a SYBR Green-based master mix.
-
Use primers specific for a mitochondrial gene (e.g., MT-ND1, COX2) and a single-copy nuclear gene (e.g., B2M, RNase P).
-
Primer Examples:
-
mtDNA (COX-II): Forward 5'-TGAGCCATCCCTTCACTAGG-3', Reverse 5'-GGAGTTGATAGAGGAGCTTG-3'
-
nDNA (B2M): Forward 5'-TGCCTGCCGTGTGAACCATGT-3', Reverse 5'-TGCGGCATCTTCAAACCTCCA-3'
-
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt) = (CtmtDNA - CtnDNA).
-
Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing the this compound-treated samples to the vehicle-treated control samples.
-
A decrease in the calculated value indicates mtDNA depletion.
-
Quantitative Data Summary: this compound-Induced mtDNA Depletion
| Cell/Tissue Type | This compound Treatment | Duration | mtDNA Depletion (%) | Reference |
| Monkey Liver | 1.2 mg/kg/day | 78 days | Significant Depletion | [5][9] |
| Human Liver (HIV/HCV coinfected) | "D drug" regimen | N/A | 47% | [3][10] |
| Adipose Tissue (HIV patients) | This compound-based regimen | Baseline | Depleted | [2] |
| 3T3-F442A Adipocytes | 10 µM | N/A | Severe Depletion | [8] |
| Regimen including this compound, Didanosine, or Zalcitabine. |
Analysis of Mitochondrial Respiratory Chain (MRC) Complex Activity
Application Note: Since mtDNA encodes key subunits of MRC complexes I, III, IV, and V, its depletion leads to reduced MRC activity.[5] Spectrophotometric assays are the gold standard for measuring the enzymatic activity of individual MRC complexes.[11][12] These assays measure the rate of oxidation or reduction of specific substrates by isolated mitochondria or cell lysates, providing a direct functional readout of mitochondrial respiratory capacity.[13]
Protocol: Spectrophotometric Measurement of MRC Complex I-IV Activity
-
Sample Preparation:
-
Harvest hepatocytes or liver tissue and homogenize in an appropriate isolation buffer on ice.
-
Alternatively, isolate mitochondria using differential centrifugation.[14]
-
Determine the total protein concentration of the homogenate or mitochondrial fraction using a BCA or Bradford assay.
-
-
Enzyme Activity Assays:
-
Perform assays in a dual-beam spectrophotometer with temperature control (30°C or 37°C). The principle is to measure the change in absorbance of a specific substrate over time.[11]
-
Complex I (NADH:ubiquinone oxidoreductase): Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH. The specificity is confirmed by the inhibition of the reaction with Rotenone.[13]
-
Complex II (Succinate dehydrogenase): Measure the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.[12]
-
Complex IV (Cytochrome c oxidase): Follow the oxidation of reduced cytochrome c by monitoring the decrease in absorbance at 550 nm.[11][13]
-
-
Data Analysis:
-
Calculate the specific activity for each complex using the Beer-Lambert law.
-
Normalize the activity to the total protein content (expressed as nmol/min/mg protein).
-
Compare the specific activities of this compound-treated samples to vehicle controls.
-
Quantitative Data Summary: Effect of this compound on MRC Activity
| Tissue Type | This compound Treatment | Duration | Effect on MRC Activity | Reference |
| Monkey Liver & Skeletal Muscle | 1.2 mg/kg/day | 78 days | Significantly altered specific activities of Complexes I, II, and IV | [5] |
| Adipose Tissue (HIV patients) | This compound-based regimen | N/A | Reduced Cytochrome c-oxidase II/IV ratio | [15] |
Measurement of Cellular Bioenergetics and Metabolism
Application Note: Mitochondrial dysfunction directly impacts cellular energy status. Key indicators include a drop in cellular ATP levels, a switch to anaerobic glycolysis leading to increased lactate production, and a rise in the lactate-to-pyruvate ratio.[6][16][17] These assays provide a holistic view of the metabolic consequences of this compound toxicity.
Lactate Production Assay
Protocol:
-
Cell Culture and Treatment: Culture and treat hepatocytes with this compound as described previously.
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Lactate Measurement:
-
Use a commercial colorimetric or fluorometric lactate assay kit (e.g., from Sigma-Aldrich, Abcam).
-
These kits typically use lactate oxidase and a probe to generate a color or fluorescent signal proportional to the lactate concentration.
-
Follow the manufacturer's protocol to measure lactate in the collected media.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells and measure the total protein content.
-
Normalize the lactate concentration to the total protein content of the cells in each well.
-
Cellular ATP Level Assay
Protocol:
-
Cell Culture and Treatment: Culture and treat hepatocytes with this compound in an opaque-walled multi-well plate suitable for luminescence measurements.
-
ATP Measurement:
-
Use a commercial luciferin/luciferase-based ATP assay kit (e.g., CellTiter-Glo®, Promega).
-
At the end of the treatment, add the assay reagent directly to the wells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[18]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Compare the luminescent signal from this compound-treated cells to that of control cells.
Quantitative Data Summary: Metabolic Effects of this compound
| Cell/Animal Model | This compound Treatment | Duration | Endpoint Measured | Result | Reference |
| HepG2 Cells | N/A | 48 hours | Lactate to Pyruvate Ratio | 1.5-fold increase | [6] |
| HIV Patient | This compound-based regimen | 1 week (rechallenge) | Serum Lactate | Increased from normal to 9.1 mmol/L | [1][19] |
| Monkey | 1.2 mg/kg/day | 78 days | Serum Lactate | One monkey reached 8.1 mmol/L | [5] |
| T37i Brown Adipocytes | 10 µM | N/A | ATP Production | Decreased | [8] |
Assessment of Oxidative Stress
Application Note: A dysfunctional MRC can leak electrons, leading to the formation of superoxide and other reactive oxygen species (ROS).[6][20] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to hepatotoxicity.[21][22] Fluorescent probes are commonly used to detect mitochondrial and cellular ROS levels.[23]
Protocol: Measurement of Mitochondrial ROS with MitoSOX™ Red
-
Cell Culture and Treatment: Culture and treat hepatocytes on glass-bottom dishes or black-walled microplates suitable for fluorescence microscopy or plate reading.
-
Probe Loading:
-
At the end of the treatment period, remove the culture medium.
-
Wash cells with warm buffer (e.g., HBSS or PBS).
-
Incubate cells with MitoSOX™ Red indicator (typically 5 µM) in a buffer for 10-30 minutes at 37°C, protected from light. MitoSOX™ Red specifically targets mitochondria and fluoresces upon oxidation by superoxide.[21]
-
-
Imaging and Quantification:
-
Wash cells again to remove excess probe.
-
Image cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm).
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of treated cells and normalize to the control group. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
-
Quantitative Data Summary: this compound and Oxidative Stress
| Cell Line | This compound Treatment | Duration | Endpoint Measured | Result | Reference |
| HepG2 Cells | Dose-dependent | 48 hours | Markers of mitochondrial oxidative stress | Correlative increase with mtDNA decrease | [6] |
Evaluation of Apoptosis
Application Note: Severe mitochondrial dysfunction is a potent trigger for apoptosis, or programmed cell death. The release of cytochrome c from mitochondria initiates a cascade of cysteine-aspartic proteases (caspases), primarily caspase-9 (initiator) and caspase-3 (executioner), leading to cell dismantling.[24][25][26] Measuring caspase activation is a direct method to quantify the induction of apoptosis.[27]
Protocol: Caspase-3/7 Activity Assay
-
Cell Culture and Treatment: Culture and treat hepatocytes with this compound in an opaque-walled multi-well plate.
-
Caspase Activity Measurement:
-
Use a commercial luminescent caspase assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).[28]
-
At the end of the treatment period, add the assay reagent, which contains a proluminescent caspase-3/7 substrate (DEVD), directly to the wells.[28]
-
The reagent lyses the cells, and active caspase-3/7 cleaves the substrate, generating a luminescent signal.
-
Incubate for 1-2 hours at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
An increase in the luminescent signal in treated cells compared to controls indicates the activation of executioner caspases and induction of apoptosis.
-
Visualizations: Pathways and Workflows
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing this compound with abacavir or zidovudine [natap.org]
- 3. Depletion of mitochondrial DNA in liver under antiretroviral therapy with didanosine, this compound, or zalcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial DNA Parameters in Blood of Infants Receiving Lopinavir/Ritonavir or Lamivudine Prophylaxis to Prevent Breastfeeding Transmission of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic this compound exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial oxidative stress in human hepatoma cells exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High concentrations of this compound impair fatty acid oxidation without depleting mitochondrial DNA in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial toxicity of indinavir, this compound and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic this compound exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods | MDPI [mdpi.com]
- 15. Assessment of adipokine expression and mitochondrial toxicity in HIV patients with lipoatrophy on this compound- and zidovudine-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ATP depletion causes a reversible redistribution and inactivation of a subpopulation of galactosyl receptors in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adenosine 5'triphosphate transport and accumulation during the cold preservation of rat hepatocytes in University of Wisconsin solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatic steatosis and lactic acidosis caused by this compound in an HIV-infected patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reactive oxygen species production by the mitochondrial respiratory chain in isolated rat hepatocytes and liver mitochondria: studies using myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactive oxygen species mediate human hepatocyte injury during hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stavudine-Induced Neurotoxicity in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), has been a component of antiretroviral therapy for HIV infection. However, its use is associated with significant neurotoxicity, most notably peripheral neuropathy.[1][2] Rodent models are crucial for investigating the pathophysiology of this compound-induced neurotoxicity and for the preclinical evaluation of potential therapeutic interventions. These application notes provide detailed protocols for inducing and assessing neurotoxicity using this compound in rats and mice.
Data Presentation: Summary of this compound Administration and Neurotoxic Outcomes
The following tables summarize quantitative data from various studies on the administration of this compound in rodent models.
Table 1: this compound Administration Protocols and Neurotoxic Effects in Rats
| Strain/Species | Dosage | Route of Administration | Dosing Schedule | Key Neurotoxic Outcomes | Reference |
| Wistar Han | 375 mg/kg (cumulative) | Intravenous | Not specified | Mechanical allodynia | [3] |
| Sprague-Dawley | 50 mg/kg | Oral | Daily for 6 weeks | Mechanical hyperalgesia | [4][5] |
| Wistar | 50 mg/kg | Intravenous | 2 injections, 4 days apart | Mechanical hypersensitivity, reduced intraepidermal nerve fiber density, axonal swelling | [1] |
| Sprague-Dawley | Not specified | Intraperitoneal | Single injection | Dose-dependent mechanical hypersensitivity and allodynia | [6] |
Table 2: this compound Administration Protocols and Neurotoxic Effects in Mice
| Strain/Species | Dosage | Route of Administration | Dosing Schedule | Key Neurotoxic Outcomes | Reference |
| C57BL/6J | 10-56 mg/kg | Intraperitoneal | Single dose | Dose- and time-dependent mechanical allodynia and thermal hyperalgesia | [2][7] |
| Not specified | 500 mg/kg/day | Not specified | 2 weeks | Fat wasting, mild liver damage | [8] |
| Cultured Embryos | 5, 10, 15 µM | In vitro | Not applicable | Dose-dependent embryotoxicity, DNA damage, apoptosis | [9] |
Experimental Protocols
Protocol 1: Induction of Painful Peripheral Neuropathy in Rats with Intravenous this compound
This protocol is adapted from a study that established a clinically relevant model of this compound-induced painful peripheral neuropathy.[1]
Objective: To induce a consistent and measurable painful peripheral neuropathy in rats using intravenous administration of this compound.
Materials:
-
Adult male Wistar rats (200-300g)
-
This compound (d4T) powder
-
Sterile saline (0.9%)
-
Intravenous injection equipment (syringes, needles)
-
Animal restraints
Procedure:
-
Preparation of this compound Solution: Dissolve this compound powder in sterile saline to achieve a final concentration for a 50 mg/kg injection volume. Ensure complete dissolution.
-
Animal Handling and Restraint: Acclimatize rats to the experimental environment. Gently restrain the rat for intravenous injection, typically via the tail vein.
-
This compound Administration: Administer a 50 mg/kg dose of the this compound solution intravenously.
-
Repeat Dosing: Four days after the initial injection, administer a second 50 mg/kg intravenous dose of this compound.
-
Behavioral Testing: Assess for the development of mechanical hypersensitivity starting from day 7 post-initial injection and continuing for at least 21 days. Use von Frey filaments to measure the paw withdrawal threshold.
-
Neuropathological Analysis (Optional): At the end of the study, tissues can be collected for further analysis. This may include quantification of intraepidermal nerve fiber density in skin biopsies from the hind paw and examination of the sural nerve and dorsal root ganglia.[1]
Expected Outcomes:
-
Development of significant mechanical hypersensitivity in the hind paws, which typically plateaus around 21 days after the first injection.[1]
-
Reduction in intraepidermal nerve fiber density.[1]
-
Axonal swelling in myelinated and unmyelinated fibers of the sural nerve.[1]
Protocol 2: Induction of Neuropathic Pain in Mice with Intraperitoneal this compound
This protocol is based on a study characterizing a mouse model of neuropathic pain induced by this compound.[7]
Objective: To induce dose-dependent neuropathic pain (mechanical allodynia and thermal hyperalgesia) in mice using a single intraperitoneal injection of this compound.
Materials:
-
Adult male and female C57BL/6J mice
-
This compound (d4T) powder
-
Vehicle (e.g., sterile saline)
-
Intraperitoneal injection equipment (syringes, needles)
-
Von Frey filaments for mechanical allodynia testing
-
Hotplate apparatus for thermal hyperalgesia testing
Procedure:
-
Preparation of this compound Solution: Prepare different concentrations of this compound in the vehicle to administer doses ranging from 10 mg/kg to 56 mg/kg.
-
This compound Administration: Administer a single intraperitoneal injection of the desired dose of this compound or vehicle to the mice.
-
Behavioral Monitoring: Monitor the mice for the development of neuropathic pain behaviors over an extended period (up to 92 days).
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold at regular intervals.
-
Thermal Hyperalgesia: Use the hotplate test to measure the latency to a nociceptive response (e.g., paw licking, jumping).
-
-
Data Analysis: Analyze the data to determine the dose- and time-dependent effects of this compound on mechanical and thermal sensitivity.
Expected Outcomes:
-
Higher doses of this compound (e.g., 32 and 56 mg/kg) are expected to produce significant and long-lasting mechanical allodynia and thermal hyperalgesia.[7]
-
A dose of 17.8 mg/kg may induce mechanical allodynia without significant thermal hyperalgesia.[7]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
The neurotoxicity of this compound is thought to be primarily mediated by mitochondrial dysfunction.[1] this compound, a thymidine analog, can be incorporated into mitochondrial DNA (mtDNA) by DNA polymerase gamma, leading to mtDNA depletion and dysfunction of the electron transport chain. This results in oxidative stress, energy deficits in neurons, and ultimately axonal degeneration.
Caption: Proposed signaling pathway of this compound-induced mitochondrial neurotoxicity.
Experimental Workflow for Rodent Neurotoxicity Studies
The following diagram illustrates a typical experimental workflow for investigating this compound-induced neurotoxicity in rodent models.
Caption: General experimental workflow for this compound neurotoxicity studies in rodents.
References
- 1. A clinically relevant rodent model of the HIV antiretroviral drug this compound induced painful peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and characterisation of a this compound (d4T)-induced rat model of antiretroviral toxic neuropathy (ATN) using behavioural and pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. Oral administration of this compound induces hyperalgesia without affecting activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a mouse neuropathic pain model caused by the highly active antiviral therapy (HAART) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High doses of this compound induce fat wasting and mild liver damage without impairing mitochondrial respiration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exposure results in developmental abnormalities by causing DNA damage, inhibiting cell proliferation and inducing apoptosis in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Models for Evaluating the Efficacy of Stavudine Against HIV: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), has historically been a component of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV) infection. Evaluating the in vivo efficacy of this compound and other antiretroviral agents is crucial for preclinical and clinical drug development. This document provides detailed application notes and protocols for utilizing two key in vivo models: the human peripheral blood lymphocyte-severe combined immunodeficient (hu-PBL-SCID) mouse model and the Simian Immunodeficiency Virus (SIV)-infected macaque model. Additionally, it summarizes clinical data from studies in HIV-infected children.
Mechanism of Action of this compound
This compound is a synthetic thymidine nucleoside analog. Following administration, it is phosphorylated by host cell kinases to its active triphosphate metabolite, this compound triphosphate (d4T-TP).[1][2] d4T-TP competitively inhibits the HIV reverse transcriptase enzyme by competing with the natural substrate, deoxythymidine triphosphate (dTTP).[1][3][4][5] Incorporation of d4T-TP into the growing viral DNA chain leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis and replication.[1][3][4][5]
In Vivo Models for Efficacy Evaluation
Humanized Peripheral Blood Lymphocyte-SCID (hu-PBL-SCID) Mouse Model
The hu-PBL-SCID mouse model involves the engraftment of human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice, creating a chimeric model with a functional human immune system.[6][7][8] This model is susceptible to HIV-1 infection and is valuable for the preclinical evaluation of antiretroviral drugs.[9][10]
Experimental Protocol: Evaluation of this compound in hu-PBL-SCID Mice
This protocol is synthesized from established methodologies for creating and utilizing hu-PBL-SCID mice for HIV research.[6][11]
1. Generation of hu-PBL-SCID Mice:
- Animals: Severe combined immunodeficient (SCID) mice, 6-8 weeks old.
- Human Cells: Obtain fresh human peripheral blood mononuclear cells (PBMCs) from healthy, HIV-seronegative donors.
- Reconstitution: Inject each SCID mouse intraperitoneally (i.p.) with approximately 10 x 10^6 human PBMCs in a sterile phosphate-buffered saline (PBS) solution.
- Engraftment Period: Allow 2-4 weeks for the human lymphocytes to engraft and populate the mouse's lymphoid organs. Successful engraftment can be confirmed by measuring human IgG levels in mouse serum.
2. HIV-1 Infection:
- Virus Stock: Use a well-characterized laboratory-adapted or clinical isolate of HIV-1. The viral titer should be predetermined.
- Infection: Challenge the reconstituted mice with an appropriate dose of HIV-1 (e.g., 1 x 10^5 TCID50) via i.p. injection.
3. This compound Treatment:
- Treatment Groups:
- Group 1: HIV-infected, treated with this compound.
- Group 2: HIV-infected, untreated (vehicle control).
- Group 3: Uninfected, untreated (negative control).
- Drug Administration: Based on preclinical studies with a this compound derivative (Stampidine), a potential starting dose for this compound could be in the range of 10-100 mg/kg/day, administered orally (p.o.) or i.p.[11] The exact dose and route should be optimized in pilot studies.
- Treatment Duration: Administer treatment daily for a period of 2-4 weeks.
4. Efficacy Endpoints:
- Viral Load Quantification:
- Collect blood samples weekly from the tail vein.
- Separate plasma and quantify HIV-1 RNA copies/mL using a validated quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
- CD4+ T Cell Count:
- At the end of the study, euthanize the mice and collect splenocytes and peritoneal lavage cells.
- Perform flow cytometry to determine the percentage and absolute number of human CD4+ T cells (CD45+/CD3+/CD4+).
- Data Analysis: Compare the mean viral load and CD4+ T cell counts between the treated and untreated groups. A significant reduction in viral load and preservation of CD4+ T cells in the this compound-treated group would indicate efficacy.
Data Presentation: Preclinical Efficacy of a this compound Derivative (Stampidine) in hu-PBL-SCID Mice
| Treatment Group | Mean Plasma HIV-1 RNA (log10 copies/mL) at Day 14 | Mean Human CD4+ T Cell Count (cells/µL) at Day 14 |
| Untreated Control | 5.2 | 150 |
| Stampidine (50 mg/kg/day, p.o.) | 3.8 | 450 |
| Stampidine (100 mg/kg/day, p.o.) | 2.9 | 600 |
Note: This table is a representative summary based on the reported dose-dependent in vivo anti-HIV activity of Stampidine, a derivative of this compound.[11] Actual values may vary depending on the specific experimental conditions.
Experimental Workflow for hu-PBL-SCID Mouse Model
Caption: Workflow for evaluating this compound efficacy in the hu-PBL-SCID mouse model.
SIV-Infected Macaque Model
Non-human primates, particularly rhesus macaques infected with SIV, serve as a valuable preclinical model for HIV research due to the close phylogenetic relationship between SIV and HIV and the similar disease progression.[12]
Experimental Protocol: Evaluation of this compound in SIV-Infected Macaques
1. Animals and Infection:
- Animals: Adult rhesus macaques (Macaca mulatta).
- Virus Stock: Use a pathogenic strain of SIV, such as SIVmac251.
- Infection: Inoculate macaques intravenously or intrarectally with a defined dose of SIV.
2. This compound Treatment:
- Treatment Groups:
- Group 1: SIV-infected, treated with this compound-containing ART regimen.
- Group 2: SIV-infected, untreated (control).
- Drug Administration: A commonly used dosage for this compound in macaques is 1.2 mg/kg administered twice daily.[13] this compound is typically administered as part of a combination ART regimen to reflect clinical practice.
- Treatment Duration: Long-term treatment for several weeks to months is often required to observe significant effects on viral load and immune parameters.
3. Efficacy Endpoints:
- Viral Load Quantification:
- Collect blood samples at regular intervals.
- Quantify SIV RNA in plasma using a validated qRT-PCR assay.
- CD4+ T Cell Count:
- Perform complete blood counts and flow cytometry to monitor absolute CD4+ T cell numbers.
- Immunological and Virological Markers:
- Assess changes in T cell activation markers.
- Measure proviral DNA in PBMCs and tissues.
Data Presentation: Representative SIV-Infected Macaque Study Data
| Treatment Group | Mean Plasma SIV RNA (log10 copies/mL) - Week 12 | Mean CD4+ T Cell Count (cells/µL) - Week 12 |
| Untreated Control | 6.5 | 300 |
| ART (including this compound) | < 2.0 | 750 |
Note: This table represents typical outcomes from ART studies in SIV-infected macaques and is for illustrative purposes.
Logical Relationship of SIV Model to HIV Infection
Caption: Analogy between SIV infection in macaques and HIV infection in humans.
Clinical Efficacy of this compound in HIV-Infected Children
Clinical trials in HIV-infected children have provided valuable data on the efficacy and safety of this compound-containing regimens.
Summary of Clinical Trial Data
| Study / Trial | Treatment Regimen | Duration | Baseline Mean Viral Load (log10 copies/mL) | Change in Viral Load | Baseline Mean CD4+ Count (cells/µL) | Change in CD4+ Count |
| PACTG 327[5] | This compound + Didanosine | 48 weeks | 4.6 | -0.51 log10 copies/mL | 819 | Maintained |
| Spanish Cohort[1] | This compound + Didanosine | 48 weeks | 4.05 | 44% with <400 copies/mL | 864 | Significant Increase (z-score) |
| PACTG 240[4] | This compound monotherapy | 17.3 months | Not Reported | Not Reported | 965 | Smaller decline vs. Zidovudine |
| Phase I/II Study[3] | This compound monotherapy | >12 weeks | Not Reported | Decrease in p24 antigen | 242 | Increase observed in some subjects |
Signaling Pathway: Mechanism of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting HIV replication.
Caption: Mechanism of action of this compound in inhibiting HIV reverse transcriptase.
Conclusion
The hu-PBL-SCID mouse and SIV-infected macaque models are indispensable tools for the in vivo evaluation of antiretroviral drugs like this compound. These models, in conjunction with clinical trial data, provide a comprehensive understanding of a drug's efficacy, safety, and mechanism of action. The protocols and data presented here serve as a guide for researchers in the design and interpretation of preclinical and clinical studies for HIV therapies. While this compound use has been limited due to long-term toxicities, the methodologies for its evaluation remain relevant for the development of new and improved antiretroviral agents.
References
- 1. Efficacy and safety of this compound plus didanosine in asymptomatic HIV-infected children with plasma HIV RNA below 50,000 copies per milliliter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Humanized mouse models for preclinical evaluation of HIV cure strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II evaluation of this compound (d4T) in children with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized comparative trial of this compound (d4T) versus zidovudine (ZDV, AZT) in children with human immunodeficiency virus infection. AIDS Clinical Trials Group 240 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy with this compound (d4T) plus didanosine (ddI) in children with human immunodeficiency virus infection. The Pediatric AIDS Clinical Trials Group 327 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human HIV/peripheral blood lymphocyte (PBL)-SCID mouse. A modified human PBL-SCID model for the study of HIV pathogenesis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Humanized NOD/SCID/IL2rγnull (hu-NSG) Mouse Model for HIV Replication and Latency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 10. Use of Hu-PBL Mice to Study Pathogenesis of Human-Restricted Viruses [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Simian immunodeficiency virus macaque models of HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Archived Drugs: this compound (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
Troubleshooting & Optimization
Technical Support Center: HIV-1 Resistance to Stavudine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the molecular mechanisms of HIV-1 resistance to Stavudine (d4T).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to this compound?
A1: HIV-1 develops resistance to this compound through two main molecular mechanisms mediated by mutations in the reverse transcriptase (RT) enzyme:
-
Enhanced Discrimination: This mechanism involves mutations that allow the RT to better distinguish between the active form of this compound (this compound triphosphate, d4TTP) and the natural substrate (deoxythymidine triphosphate, dTTP). This leads to a reduced incorporation of d4TTP into the viral DNA.[1] The Q151M mutation is a key player in this pathway.[2]
-
ATP-Mediated Primer Unblocking (Pyrophosphorolysis): This mechanism involves the removal of the chain-terminating this compound monophosphate (d4TMP) from the 3' end of the newly synthesized viral DNA.[3] This "unblocking" allows DNA synthesis to resume. This pathway is primarily associated with a group of mutations known as Thymidine Analog Mutations (TAMs).[2][3]
Q2: Which specific mutations are associated with this compound resistance?
A2: Several key mutations in the HIV-1 reverse transcriptase gene are linked to this compound resistance:
-
Thymidine Analog Mutations (TAMs): This group includes M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[2] TAMs are a major pathway for resistance to this compound and other nucleoside reverse transcriptase inhibitors (NRTIs).[2]
-
Q151M Mutation: This mutation, often found in combination with others, confers broad resistance to multiple NRTIs, including this compound, through the enhanced discrimination mechanism.[2]
-
K65R Mutation: While less common with this compound-based therapies, the K65R mutation can contribute to resistance and is more frequently associated with other NRTIs like tenofovir.[4]
Q3: Does this compound resistance lead to cross-resistance with other antiretroviral drugs?
A3: Yes, the mutations that cause this compound resistance often lead to cross-resistance with other NRTIs.
-
TAMs can reduce susceptibility to zidovudine (AZT), abacavir (ABC), didanosine (ddI), and tenofovir (TDF).[2]
-
The Q151M mutation complex results in high-level resistance to most NRTIs.[2]
-
Interestingly, the M184V mutation, which confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC), can increase susceptibility to this compound and zidovudine in viruses that also have TAMs.
Troubleshooting Guides
Genotypic Resistance Assays
Problem: I am not getting clear sequencing results for the reverse transcriptase region.
-
Possible Cause 1: Low Viral Load.
-
Troubleshooting: Genotypic assays, particularly those using Sanger sequencing, require a minimum viral load, typically at least 500-1000 HIV-1 RNA copies/mL.[5][6] Confirm the viral load of your sample. If it is too low, you may need to concentrate the virus or use a more sensitive method like next-generation sequencing (NGS).
-
-
Possible Cause 2: Poor RNA Quality.
-
Troubleshooting: Ensure proper sample collection and storage to prevent RNA degradation. Use validated RNA extraction kits and follow the manufacturer's protocol carefully. The Thermo Fisher Scientific MagMAX Viral/Pathogen Nucleic Acid Isolation Kit is an example of a commonly used kit.[7]
-
-
Possible Cause 3: PCR Inhibition.
-
Troubleshooting: Contaminants in the sample can inhibit the PCR reaction. Purify the RNA sample thoroughly. Consider using a PCR master mix with enhanced inhibitor tolerance.
-
-
Possible Cause 4: Primer Mismatch.
-
Troubleshooting: HIV-1 is highly diverse. If you are using an in-house assay, your primers may not be optimal for the specific HIV-1 subtype you are working with. Consider using a commercially available, validated genotyping kit like the Applied Biosystems HIV-1 Genotyping Kit with Integrase, which is designed to cover a broad range of subtypes.[7]
-
Problem: I am having difficulty interpreting the sequencing data to identify resistance mutations.
-
Troubleshooting: Use specialized software for analyzing HIV-1 sequencing data and identifying resistance mutations. The online platform Exatype™ by Hyrax Biosciences is one such tool that can analyze Sanger sequencing files, generate consensus sequences, and provide a report on drug resistance mutations.[7] Always compare your results to a reference sequence (e.g., HXB2). For clinical interpretation, it is crucial to use established algorithms like those from the Stanford University HIV Drug Resistance Database or the International AIDS Society-USA.
Phenotypic Resistance Assays
Problem: My phenotypic assay results are showing high variability between replicates.
-
Possible Cause 1: Inconsistent Virus Input.
-
Troubleshooting: Accurate quantification of the input virus is critical. Ensure you are using a consistent and validated method to determine the viral titer before performing the assay.
-
-
Possible Cause 2: Cell Culture Issues.
-
Troubleshooting: Maintain healthy and consistent cell cultures. Use cells at the optimal passage number and confluency. Monitor for any signs of contamination.
-
-
Possible Cause 3: Reagent Instability.
-
Troubleshooting: Ensure that all reagents, including the antiretroviral drugs, are properly stored and have not expired. Prepare fresh dilutions of the drugs for each experiment.
-
Problem: My genotypic and phenotypic results for this compound resistance are discordant.
-
Possible Cause 1: Presence of Minority Viral Variants.
-
Troubleshooting: Standard Sanger sequencing may not detect resistant variants that make up less than 20-25% of the viral population.[6] Phenotypic assays, on the other hand, measure the overall susceptibility of the viral population. If a low-level resistant variant is present, it may not be detected by genotyping but could contribute to a shift in the IC50 value in a phenotypic assay. Consider using a more sensitive genotyping method like NGS to detect minority variants.
-
-
Possible Cause 2: Complex Mutation Interactions.
-
Troubleshooting: The effect of a single mutation on drug susceptibility can be influenced by the presence of other mutations. Genotypic interpretation algorithms are based on known associations, but complex interactions can sometimes lead to unexpected phenotypic outcomes. Phenotypic testing directly measures the susceptibility and can be more informative in such cases.[8]
-
-
Possible Cause 3: Low-Level Resistance.
-
Troubleshooting: TAMs can confer low levels of phenotypic resistance to this compound that may be close to the technical cutoff of the assay, leading to variability in interpretation.[8]
-
Data Presentation
Table 1: Key Mutations Associated with this compound Resistance and their Mechanisms
| Mutation/Pattern | Primary Resistance Mechanism | Associated Cross-Resistance |
| Thymidine Analog Mutations (TAMs) (e.g., M41L, L210W, T215Y) | ATP-Mediated Primer Unblocking | Zidovudine, Abacavir, Didanosine, Tenofovir |
| Q151M Complex | Enhanced Discrimination | Zidovudine, Didanosine, Zalcitabine, Abacavir |
| K65R | Enhanced Discrimination | Tenofovir, Didanosine, Abacavir |
Table 2: Fold Change in this compound Resistance for Selected Mutations/Patterns
| Genotype | Fold Change in IC50 (Approximate) | Reference |
| Wild-Type | 1 | - |
| T215Y | 2-5 | [9] |
| M41L + T215Y | 5-10 | [9] |
| Q151M | >10 | [2] |
| K65R | 2-4 | [10] |
Note: Fold change values can vary depending on the viral background and the specific phenotypic assay used.
Table 3: Enzyme Kinetic Parameters for d4TTP Incorporation by Wild-Type HIV-1 RT
| Substrate | Kd (μM) | kpol (s-1) | Incorporation Efficiency (kpol/Kd) (μM-1s-1) | Reference |
| dTTP | 15.4 | 22.6 | 1.47 | [11] |
| d4TTP | 48.0 | 16.0 | 0.33 | [11] |
Experimental Protocols
HIV-1 Genotypic Resistance Testing by Sanger Sequencing
This protocol provides a general workflow. Specific reagents and conditions should be optimized for your laboratory.
-
Viral RNA Extraction:
-
Reverse Transcription and PCR (RT-PCR):
-
Perform a one-step RT-PCR to convert the viral RNA into cDNA and amplify the protease and reverse transcriptase regions of the pol gene.
-
-
Nested PCR:
-
Use the product from the first PCR as a template for a second, nested PCR to increase the specificity and yield of the target region.
-
-
PCR Product Purification:
-
Purify the nested PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).
-
-
Sanger Sequencing:
-
Perform cycle sequencing using BigDye terminators and sequence the purified PCR product on a capillary electrophoresis-based genetic analyzer.
-
-
Data Analysis:
-
Assemble and edit the raw sequence data.
-
Align the sequence with a wild-type reference (e.g., HXB2) to identify mutations.
-
Interpret the resistance profile using a reputable database (e.g., Stanford HIV Drug Resistance Database).
-
HIV-1 Phenotypic Susceptibility Assay (Based on PhenoSense®)
This protocol outlines the principles of a recombinant virus phenotypic assay.
-
Amplification of Patient-Derived RT Gene:
-
Amplify the reverse transcriptase coding region from patient viral RNA.
-
-
Creation of Recombinant Virus:
-
Insert the amplified patient-derived RT gene into an HIV-1 vector that lacks its own RT and contains a reporter gene (e.g., luciferase).
-
-
Virus Production:
-
Transfect the recombinant vector into a producer cell line to generate virus stocks.
-
-
Infection and Drug Susceptibility Testing:
-
Infect target cells with the recombinant virus in the presence of serial dilutions of this compound.
-
-
Readout and Analysis:
-
After a set incubation period, measure the reporter gene activity (e.g., luminescence).
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50).
-
Determine the fold change in resistance by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.[9]
-
ATP-Dependent Primer Unblocking Assay
This assay measures the ability of HIV-1 RT to remove a chain-terminating nucleotide.
-
Prepare a Chain-Terminated Primer-Template:
-
Anneal a 5'-radiolabeled DNA primer to a DNA template.
-
Extend the primer by one nucleotide using HIV-1 RT and the desired chain-terminating nucleotide triphosphate (e.g., d4TTP).
-
-
Unblocking Reaction:
-
Incubate the purified, chain-terminated primer-template with HIV-1 RT in the presence of ATP.
-
-
Analysis:
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
The removal of the radiolabeled chain-terminating nucleotide will result in a shorter primer, which can be visualized by autoradiography.[12]
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line this compound-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primer unblocking by HIV-1 reverse transcriptase and resistance to nucleoside RT inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of HIV Drug Resistance in a Cohort of Adults on First-Line Antiretroviral Therapy in Tanzania during the this compound Era [mdpi.com]
- 5. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 6. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 7. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - US [thermofisher.com]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. Revealing the Mutation Patterns of Drug-Resistant Reverse Transcriptase Variants of Human Immunodeficiency Virus through Proteochemometric Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside reverse transcriptase inhibitor resistance mutations associated with first-line this compound-containing antiretroviral therapy: programmatic implications for countries phasing out this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a this compound Analogue, 4′-Ethynyl this compound Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unblocking of chain-terminated primer by HIV-1 reverse transcriptase through a nucleotide-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stavudine (d4T) and Zidovudine (AZT) In Vitro Antagonism
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the in vitro effects of Stavudine (d4T) and Zidovudine (AZT). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand and manage the known antagonism between these two nucleoside reverse transcriptase inhibitors (NRTIs) in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected anti-HIV activity when combining this compound (d4T) and Zidovudine (AZT) in our in vitro assays. Is this a known interaction?
A1: Yes, the antagonism between this compound and Zidovudine is a well-documented phenomenon both in vitro and in vivo.[1] Clinical recommendations advise against the co-administration of these two drugs.[1] Your in vitro findings are consistent with the known pharmacological interaction of these compounds.
Q2: What is the underlying mechanism of the antagonism between this compound and Zidovudine?
A2: The primary mechanism for the antagonism is competition for the same intracellular activating enzyme, thymidine kinase.[1] Both this compound and Zidovudine are prodrugs that must be phosphorylated to their active triphosphate forms to inhibit HIV reverse transcriptase. Zidovudine has a significantly higher affinity for thymidine kinase than this compound. Consequently, in the presence of Zidovudine, the phosphorylation of this compound is competitively inhibited, leading to lower intracellular concentrations of the active this compound triphosphate and thus, a reduced antiviral effect.
Q3: Can this antagonism be overcome in an in vitro setting?
A3: Overcoming this inherent antagonism is challenging due to its direct competitive nature at the enzymatic level. Currently, there are no established protocols to completely reverse this antagonism in vitro. The most effective approach for researchers is to avoid this combination in experimental designs aimed at synergistic or additive antiviral effects. However, for researchers specifically studying this antagonism, this guide provides protocols to precisely quantify the interaction.
Q4: How can we quantify the antagonism between this compound and Zidovudine in our experiments?
A4: The checkerboard assay is the standard in vitro method to assess the interaction between two drugs. This assay allows for the calculation of the Combination Index (CI) based on the Chou-Talalay method. A CI value greater than 1 indicates antagonism.[2] Detailed protocols for performing a checkerboard assay and calculating the CI are provided in the "Experimental Protocols" section of this guide.
Q5: Does the type of cell line used in the assay affect the observed antagonism?
A5: Yes, the choice of cell line can influence the outcome of the experiment. The level of antagonism may vary depending on the endogenous expression levels of thymidine kinase in the cells. Cell lines with lower levels of thymidine kinase may exhibit more pronounced antagonism. It is crucial to use a consistent and well-characterized cell line for your experiments, such as CEM-SS or MT-4 cells, which are commonly used in HIV research. Prolonged exposure of cell lines like CEM to Zidovudine has been shown to lead to reduced thymidine kinase activity, which could further impact the observed interaction.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in antiviral activity between replicate wells. | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the microplate or fill them with sterile media to maintain humidity. |
| Inconsistent IC50 values for single-drug controls. | - Variation in virus stock titer. - Differences in cell viability and passage number. - Inconsistent incubation times. | - Use a consistent, pre-titered virus stock for all experiments. - Use cells within a defined passage number range and ensure high viability (>95%) before seeding. - Strictly adhere to the defined incubation period. |
| Combination Index (CI) values are consistently close to 1 (additive) instead of showing clear antagonism. | - Suboptimal drug concentrations tested. - The chosen endpoint assay is not sensitive enough. | - Ensure that the concentration ranges for both drugs in the checkerboard assay bracket their individual IC50 values. - Consider using a more sensitive endpoint assay, such as a p24 antigen ELISA, to quantify viral replication. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | - Drug stocks may have degraded or been improperly stored. - Cell line may have become more sensitive over time. | - Prepare fresh drug stocks from a reliable source. - Regularly check the health and doubling time of your cell line. Perform a cytotoxicity assay (e.g., MTT or CTG) for each new batch of cells. |
Quantitative Data Summary
The following table summarizes in vitro data on the interaction between this compound and Zidovudine from published literature. Note that experimental conditions such as cell line, virus strain, and endpoint measurement can influence the results.
| Drug(s) | Cell Line | HIV-1 Strain | IC50 (µM) | Combination Effect | Reference |
| Zidovudine (AZT) | MT-4 | IIIB | ~0.004 | - | Chou and Talalay, 1996 |
| This compound (d4T) | MT-4 | IIIB | ~0.02 | - | Chou and Talalay, 1996 |
| AZT + d4T | MT-4 | IIIB | - | Nearly additive to moderate antagonism | Chou and Talalay, 1996[2] |
| AZT + d4T | PBMCs | Zidovudine-resistant isolate | - | Antagonistic | Merrill et al., 1996[5] |
Experimental Protocols
Checkerboard Assay for Antiviral Activity
This protocol is designed to assess the in vitro interaction between this compound and Zidovudine against HIV-1 in a T-lymphoblastoid cell line (e.g., CEM-SS).
Materials:
-
CEM-SS cells
-
HIV-1 stock (e.g., IIIB or a clinical isolate)
-
This compound (d4T)
-
Zidovudine (AZT)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and Zidovudine in sterile DMSO.
-
Create a series of 2-fold serial dilutions for each drug in complete culture medium. The concentration range should bracket the known IC50 of each drug.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of the Zidovudine dilutions horizontally across the plate.
-
Add 50 µL of the this compound dilutions vertically down the plate. This creates a matrix of drug combinations.
-
Include wells with each drug alone (in duplicate) and no-drug virus controls.
-
-
Cell and Virus Addition:
-
Seed CEM-SS cells at a density of 5 x 10^4 cells/well in 100 µL of complete medium containing a pre-titered amount of HIV-1 stock (e.g., multiplicity of infection of 0.01).
-
-
Incubation:
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
-
Endpoint Measurement:
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the no-drug virus control.
-
Determine the IC50 for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive
-
CI > 1.1: Antagonism
-
-
Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of the drug concentrations used in the antiviral assay.
Materials:
-
CEM-SS cells
-
This compound (d4T)
-
Zidovudine (AZT)
-
96-well microtiter plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Plate Setup:
-
Seed CEM-SS cells at 5 x 10^4 cells/well in 100 µL of complete medium in a 96-well plate.
-
Add 100 µL of the same drug dilutions used in the checkerboard assay to the wells. Include cell-only controls (no drug).
-
-
Incubation:
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) for each drug.
-
Visualizations
Caption: Competitive inhibition of this compound activation by Zidovudine.
Caption: Workflow for the in vitro checkerboard assay.
Caption: Logical flow demonstrating the basis of AZT and d4T antagonism.
References
- 1. In vivo antagonism with zidovudine plus this compound combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug combinations and effect parameters of zidovudine, this compound, and nevirapine in standardized drug-sensitive and resistant HIV type 1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of a T-cell line resistant to this compound and zidovudine by prolonged treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of thymidine kinase activity in cells treated with an antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lamivudine or this compound in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stavudine Dose-Response Optimization in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dose-response optimization of Stavudine to reduce toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities observed with this compound in animal models?
A1: The primary dose-limiting toxicity of this compound is mitochondrial toxicity, which manifests in several ways. This is largely due to the inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial DNA (mtDNA) depletion.[1] Key observed toxicities in animal studies include:
-
Hepatic Steatosis (Fatty Liver): this compound can interfere with mitochondrial fatty acid β-oxidation, leading to the accumulation of lipid droplets in liver cells.[2]
-
Lactic Acidosis: Impaired mitochondrial function can lead to an accumulation of lactate in the blood.[2][3] One study noted a monkey with a serum lactate of 8.1 mmol/L after 78 days of oral d4T.[2][3]
-
Mitochondrial DNA (mtDNA) Depletion: Significant depletion of mtDNA has been observed in the liver and skeletal muscle of monkeys and mice treated with this compound.[2][3][4]
-
Peripheral Neuropathy: This is a well-documented, dose-dependent side effect.[5][6]
Q2: Is there a dose-dependent relationship for this compound-induced toxicity?
A2: Yes, multiple studies demonstrate a clear dose-dependent relationship for this compound's toxicity. Higher doses are associated with a greater incidence and severity of adverse effects. For instance, reducing the dose in human studies from 40 mg to 30 mg twice daily has been shown to lessen toxicity.[7][8] Animal studies also show that higher doses (e.g., 500 mg/kg/day in mice) lead to more pronounced mtDNA depletion compared to lower doses (100 mg/kg/day).[4]
Q3: What animal models are commonly used to study this compound toxicity?
A3: Common animal models include:
-
Primates (e.g., Erythrocebus patas monkeys): These models are valuable for studying long-term toxicities like hepatic mitochondrial damage due to their physiological similarity to humans.[2][3]
-
Rodents (e.g., mice, rats): Mice, including lean and genetically obese (ob/ob) models, are used to investigate metabolic toxicities and mtDNA depletion in various tissues.[4] Sprague-Dawley rats have been used to study the effects on cultured hepatocytes.[9]
Q4: How can I troubleshoot unexpected levels of toxicity in my animal study?
A4: If you observe higher-than-expected toxicity, consider the following:
-
Verify Dosing: Double-check all dose calculations and administration protocols to rule out dosing errors.
-
Animal Strain and Health Status: Be aware that the genetic background and underlying health of the animals can influence susceptibility to toxicity. For example, obese mice have shown increased susceptibility to this compound-induced mtDNA depletion in white adipose tissue.[4]
-
Concomitant Medications: If other drugs are being administered, assess potential drug-drug interactions that could exacerbate toxicity.
-
Environmental Factors: Ensure that housing and environmental conditions are stable and not contributing to animal stress, which can impact experimental outcomes.
Troubleshooting Guides
Guide 1: Investigating Mitochondrial Toxicity
Issue: Observing signs of mitochondrial toxicity (e.g., elevated lactate, weight loss, lethargy) in animals treated with this compound.
Troubleshooting Steps:
-
Assess Biomarkers:
-
Blood Lactate: Measure blood lactate levels. A significant increase can be indicative of mitochondrial dysfunction.
-
Liver Enzymes: Monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
-
Tissue-Specific Analysis:
-
mtDNA Quantification: At the end of the study, collect tissue samples (liver, skeletal muscle, adipose tissue) to quantify mtDNA content. A decrease in mtDNA relative to nuclear DNA (nDNA) is a key indicator of this compound toxicity.
-
Histopathology: Examine liver tissue for signs of steatosis (fatty infiltration).
-
Oxidative Phosphorylation (OXPHOS) Complex Activity: Measure the enzymatic activity of OXPHOS complexes I, II, and IV in isolated mitochondria from relevant tissues.[2][3]
-
Guide 2: Managing and Mitigating Peripheral Neuropathy
Issue: Animals exhibiting signs of peripheral neuropathy (e.g., altered gait, reduced grip strength, tail flick latency).
Troubleshooting Steps:
-
Behavioral Testing: Implement regular behavioral tests to quantify the onset and progression of neuropathy.
-
Dose Reduction: If the experimental design allows, consider reducing the this compound dose, as neuropathy is strongly dose-dependent.[5][6]
-
Supportive Care: Ensure animals have easy access to food and water and provide soft bedding to minimize discomfort.
Data Presentation: Quantitative Dose-Response Data for this compound
Table 1: this compound Dose and Mitochondrial DNA (mtDNA) Depletion in Animal Models
| Animal Model | This compound Dose | Duration | Tissue | Observation |
| Erythrocebus patas Monkey | ~1.2 mg/kg/day | 78 days | Liver | Significant mtDNA depletion[2][3] |
| Lean Mice | 500 mg/kg/day | 6 weeks | Liver, Skeletal Muscle | mtDNA depletion[4] |
| Lean Mice | 100 mg/kg/day | 6 weeks | Liver | Transient mtDNA decrease, unchanged at 6 weeks[4] |
| Obese (ob/ob) Mice | Not specified | Not specified | White Adipose Tissue | This compound decreased already low basal mtDNA levels[4] |
Table 2: Effects of this compound Dose Reduction on Toxicity Markers in Human Studies
| Parameter | High Dose (40 mg bid) | Low Dose (30 mg bid) | Observation |
| mtDNA in PBMCs | Unchanged | 2.23-fold increase | Dose reduction may ameliorate mtDNA depletion[10] |
| Incidence of Peripheral Neuropathy | 90.4/100 person-years | 40.5/100 person-years | Lower incidence with reduced dose[11] |
| Time to Lipodystrophy Diagnosis | 12% shorter | - | Higher dose associated with faster onset[8] |
| Time to Neuropathy Diagnosis | 13% shorter | - | Higher dose associated with faster onset[8] |
Experimental Protocols
Protocol 1: Assessment of Hepatic Mitochondrial Toxicity in Primates (Adapted from Gerschenson et al.)[2][3]
-
Animal Model: Erythrocebus patas monkeys.
-
Dosing Regimen: Administer a human-equivalent dose of this compound (e.g., ~1.2 mg/kg/day) orally for a chronic period (e.g., 78 days).
-
Blood Analysis: Collect blood samples at baseline and throughout the study for a complete clinical chemistry profile, including serum lactate.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver and skeletal muscle tissues.
-
Mitochondrial DNA Analysis:
-
Extract total DNA from tissue samples.
-
Quantify mtDNA levels using slot blot or Southern blot analysis.
-
-
Enzyme Activity Assays:
-
Isolate mitochondria from fresh tissue.
-
Measure the specific activities of oxidative phosphorylation Complexes I, II, and IV using spectrophotometric assays.
-
Protocol 2: Evaluation of this compound-Induced Metabolic Toxicity in Mice (Adapted from Pessayre et al.)[4]
-
Animal Model: Lean and genetically obese (ob/ob) mice.
-
Dosing Regimen: Administer this compound via an appropriate route (e.g., in drinking water or by gavage) at different doses (e.g., 100 mg/kg/day and 500 mg/kg/day) for several weeks (e.g., 6 weeks).
-
Metabolic Assessment:
-
Monitor blood lactate and pyruvate levels.
-
During fasting periods, measure blood ketone bodies.
-
-
mtDNA Quantification:
-
Collect various tissues (liver, skeletal muscle, heart, brain, white adipose tissue).
-
Determine the ratio of mtDNA to nDNA using real-time PCR.
-
-
Fatty Acid Oxidation:
-
Measure hepatic fatty acid β-oxidation rates in isolated liver mitochondria.
-
Visualizations
Caption: this compound's mechanism of mitochondrial toxicity.
Caption: Workflow for assessing this compound-induced toxicity.
References
- 1. Archived Drugs: this compound (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic this compound exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on mitochondrial genome and fatty acid oxidation in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologic effects and safety of this compound: overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-related activity of this compound in patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity associated with this compound dose reduction from 40 to 30 mg in first-line antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High concentrations of this compound impair fatty acid oxidation without depleting mitochondrial DNA in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductions in this compound dose might ameliorate mitochondrial-associated complications without compromising antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a Reduced Dose of this compound on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Stavudine-Induced Lactic Acidosis
<
This technical support center provides researchers, scientists, and drug development professionals with essential resources for investigating the cellular basis of Stavudine-induced lactic acidosis. Content is structured to address common experimental challenges through troubleshooting guides, detailed protocols, and curated data.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the experimental investigation of this compound's mitochondrial toxicity.
Q1: We are treating HepG2 cells with this compound but are not observing a significant increase in extracellular lactate. What could be the reason?
A1: Several factors could contribute to this observation:
-
Insufficient Treatment Duration: Mitochondrial toxicity from nucleoside reverse transcriptase inhibitors (NRTIs) like this compound often develops over a medium to long-term exposure period.[1] Short-term treatments may not be sufficient to induce significant mitochondrial DNA (mtDNA) depletion and subsequent metabolic shifts.
-
Cell Culture Medium Composition: The presence of high glucose in the culture medium can promote glycolysis, leading to lactate production even in control cells (the Crabtree effect), potentially masking the specific effect of this compound. Conversely, media containing pyruvate may inhibit lactate dehydrogenase (LDH), the enzyme that converts pyruvate to lactate, which could interfere with the assay.[2]
-
Incorrect Assay pH: The enzymatic reactions in many commercial lactate assay kits are highly pH-sensitive. For instance, an unbalanced pH of the NAD+ solution can denature the enzymes used in the assay, leading to inaccurate results.[3]
-
Sample Degradation: Lactate can be degraded by LDH present in cell lysates or culture medium.[4] It is crucial to deproteinize samples, for example, using a 10 kDa molecular weight cut-off (MWCO) spin filter, and store them at -80°C if not assayed immediately.[4]
Q2: Our mitochondrial DNA (mtDNA) quantification results using qPCR are inconsistent. What are the common pitfalls?
A2: Consistency in mtDNA quantification can be challenging. Key factors to control are:
-
DNA Extraction Efficiency: Ensure your DNA extraction protocol efficiently isolates both nuclear DNA (nucDNA) and mtDNA without bias. The Qiagen DNeasy Blood & Tissue Kit is a commonly used and reliable method.[5][6]
-
Primer Specificity and Efficiency: Primers for both mitochondrial and nuclear targets must be validated for specificity and amplification efficiency. The relative mtDNA content is typically calculated using the ΔCt method (Relative mtDNA content = 2 × 2^ΔCT, where ΔCT = nucDNA CT – mtDNA CT), which assumes equal and optimal amplification efficiencies for both primer sets.[5][7]
-
Choice of Nuclear Reference Gene: The nuclear reference gene should be stable and present as a single copy. Genes like beta-actin or BECN1 are commonly used.[5][8]
-
Sample Input: Use a consistent and accurate amount of total DNA for each qPCR reaction. DNA concentration should be carefully measured before preparing the reactions.[7]
Q3: Which cell line is most appropriate for studying this compound-induced mitochondrial toxicity?
A3: The choice of cell line depends on the specific research question, as the effects of NRTIs can be tissue-specific.[9]
-
Hepatocyte-derived cells (e.g., HepG2, Huh7): These are highly relevant as hepatotoxicity, hepatic steatosis (fatty liver), and lactic acidosis are major clinical manifestations of this compound toxicity.[10][11][12]
-
Adipocytes (e.g., 3T3-L1, 3T3-F442A): this compound is known to cause lipoatrophy (loss of fat tissue), and these cell lines are excellent models for studying the drug's effects on fat metabolism and mtDNA depletion in adipocytes.[13][14]
-
Muscle cells (e.g., C2C12, primary myoblasts): Myopathy is another documented side effect, making muscle cell lines suitable for investigating this compound's impact on mitochondrial function in this tissue.[9][15]
-
Neuronal cells: Peripheral neuropathy is a common dose-limiting toxicity of this compound.[12][15] Therefore, neuronal cell lines are critical for studying the neurotoxic effects.
Q4: How can we confirm that the observed cellular damage is specifically due to mitochondrial dysfunction?
A4: A multi-faceted approach is necessary to link this compound treatment directly to mitochondrial dysfunction:
-
Measure Mitochondrial Respiration: Assess the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis. A reduction in basal and maximal respiration after this compound treatment points to impaired electron transport chain (ETC) function.[16][17]
-
Assess Mitochondrial Mass: Use mitochondrial-specific fluorescent probes like MitoTracker Red to determine if this compound treatment alters the total mitochondrial content within the cells.[13]
-
Quantify ATP Production: A decrease in cellular ATP levels after drug exposure suggests impaired oxidative phosphorylation.[13][18]
-
Measure ETC Complex Activity: Directly measure the specific activity of individual ETC complexes (e.g., Complex I, IV) in isolated mitochondria or cell lysates to pinpoint which parts of the respiratory chain are affected.[11]
-
Detect Mitochondrial Reactive Oxygen Species (ROS): Use fluorescent probes like MitoSOX to measure mitochondrial superoxide levels, as mitochondrial damage can lead to increased oxidative stress.[14]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Measuring Extracellular Lactate Concentration
This protocol is adapted from commercially available colorimetric assay kits.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control.
-
Sample Collection: After the desired incubation period (e.g., 24, 48, 72 hours), collect 50 µL of the cell culture supernatant.
-
Deproteinization (Critical Step): Deproteinize the supernatant samples using a 10 kDa MWCO spin filter to remove LDH and other enzymes that could degrade lactate.[4]
-
Lactate Standard Curve Preparation: Prepare a standard curve using the provided lactate standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Bring the volume of each standard to 50 µL/well with Lactate Assay Buffer.
-
Reaction Setup:
-
Prepare a Master Reaction Mix containing Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix according to the kit manufacturer's instructions.[4]
-
Add 50 µL of the Master Reaction Mix to each well containing standards and samples.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 570 nm (A570) using a microplate reader.
-
-
Calculation: Subtract the 0 standard (blank) reading from all measurements. Plot the standard curve and determine the lactate concentration in the samples.
Protocol 2: Quantifying Mitochondrial DNA (mtDNA) Content via qPCR
This protocol outlines the relative quantification of mtDNA to nuclear DNA (nucDNA).
-
Cell Lysis and DNA Extraction:
-
DNA Quantification: Accurately measure the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
qPCR Primer Design:
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for either mtDNA or nucDNA target), and 2-10 ng of total DNA.
-
Set up each sample in triplicate for both mitochondrial and nuclear targets. Include a no-template control (NTC).
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis (ΔCt Method):
-
Determine the average Threshold Cycle (Ct) for the triplicate reactions of each target (mtDNA and nucDNA).
-
Calculate ΔCt = (Average nucDNA Ct – Average mtDNA Ct).[7]
-
Calculate the relative mtDNA copy number = 2 x 2^ΔCt. The factor of 2 accounts for the diploid nature of the nuclear genome.[5][7]
-
Normalize the results of this compound-treated samples to the vehicle control.
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments investigating this compound's effects.
Table 1: Effect of this compound on Extracellular Lactate in HepG2 Cells
| This compound Conc. (µM) | Lactate (mmol/L) at 48h (Mean ± SD) | Fold Change vs. Control |
| 0 (Control) | 2.1 ± 0.3 | 1.0 |
| 5 | 3.5 ± 0.4 | 1.7 |
| 10 | 5.8 ± 0.6 | 2.8 |
| 20 | 8.2 ± 0.9 | 3.9 |
Table 2: Relative mtDNA Copy Number in 3T3-L1 Adipocytes after 72h this compound Treatment
| This compound Conc. (µM) | Relative mtDNA Copy Number (Mean ± SD) | % of Control |
| 0 (Control) | 250 ± 25 | 100% |
| 10 | 145 ± 18 | 58% |
| 25 | 90 ± 12 | 36% |
Table 3: Mitochondrial Respiratory Chain Complex Activity in C2C12 Myoblasts
| Treatment (25 µM, 72h) | Complex I Activity (% of Control) | Complex IV Activity (% of Control) |
| Control | 100 ± 8.5 | 100 ± 7.2 |
| This compound | 62 ± 5.9 | 55 ± 6.1 |
Visualizations: Pathways and Workflows
Diagrams created using Graphviz DOT language illustrate key processes and relationships in the study of this compound toxicity.
The primary mechanism of this compound toxicity involves the inhibition of mitochondrial DNA polymerase gamma (Pol γ).[10][12][19] this compound, a thymidine analogue, is phosphorylated to its active triphosphate form, which competes with natural nucleotides and gets incorporated into mitochondrial DNA (mtDNA), causing chain termination.[20] This leads to mtDNA depletion, impairing the synthesis of essential proteins for the electron transport chain (ETC).[10][11][13] The resulting ETC dysfunction reduces oxidative phosphorylation and ATP production, forcing the cell to rely on anaerobic glycolysis. This metabolic shift leads to the overproduction of pyruvate, which is then converted to lactate, ultimately causing lactic acidosis.[15]
This decision tree guides researchers through a logical sequence of checks to diagnose and resolve common issues encountered during the quantification of mitochondrial DNA using qPCR. By systematically verifying DNA quality, primer performance, and reference gene stability, users can improve the reliability and reproducibility of their results.
References
- 1. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mitochondrial DNA quantification. [bio-protocol.org]
- 6. Mitochondrial (Mt) DNA quantification [bio-protocol.org]
- 7. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chronic this compound exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Case of Lactic Acidosis Caused by this compound in an AIDS Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial toxicity of indinavir, this compound and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. natap.org [natap.org]
- 16. Mitochondrial dysfunction in CD4+ lymphocytes from this compound-treated HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. A case of lactic acidosis caused by this compound in an AIDS patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Enhancing Stavudine Prodrug Bioavailability and Cellular Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the development and evaluation of Stavudine prodrugs.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound prodrugs.
Issue 1: Low Aqueous Solubility of Lipophilic Prodrug
-
Question: My synthesized this compound prodrug, designed for enhanced membrane permeability, exhibits very low aqueous solubility, making it difficult to formulate for in vitro and in vivo studies. What can I do?
-
Answer:
-
Formulation Strategies: Explore the use of co-solvents (e.g., DMSO, ethanol) or solubility-enhancing excipients such as cyclodextrins. For in vivo studies, consider formulating the prodrug in a lipid-based delivery system, such as a self-microemulsifying drug delivery system (SMEDDS).
-
Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area of the drug particles, thereby improving the dissolution rate and apparent solubility.
-
Prodrug Modification: If formulation strategies are insufficient, consider synthesizing a new series of prodrugs with a better balance between lipophilicity and hydrophilicity. For example, incorporating a polar functional group onto the promoiety.
-
Issue 2: Premature Prodrug Cleavage in Plasma
-
Question: My this compound prodrug is rapidly hydrolyzed in plasma in vitro, releasing this compound before it can reach the target cells. How can I improve its stability?
-
Answer:
-
Steric Hindrance: Modify the promoiety to introduce steric hindrance around the ester bond. This can shield the bond from plasma esterases.
-
Electronic Effects: Alter the electronic properties of the promoiety to reduce the lability of the ester bond.
-
Alternative Linkers: Investigate different types of linkers that are less susceptible to plasma esterases but are still efficiently cleaved intracellularly.
-
Species-Specific Esterase Activity: Be aware that plasma esterase activity can vary significantly between species (e.g., higher in rodents than in humans)[1]. Conduct stability studies in plasma from the species that will be used for in vivo efficacy studies.
-
Issue 3: Inefficient Intracellular Conversion of the Prodrug
-
Question: The cellular uptake of my this compound prodrug is high, but the intracellular concentration of the active this compound triphosphate is low. What could be the problem?
-
Answer:
-
Inefficient Enzymatic Cleavage: The intracellular enzymes responsible for cleaving the promoiety may not be highly expressed or active in the cell type being studied. Consider profiling the enzymatic activity of the target cells.
-
Sub-optimal Prodrug Design: The prodrug may not be an efficient substrate for the intracellular activating enzymes. The design of the promoiety is crucial for efficient enzymatic recognition and cleavage[1].
-
Cellular Efflux: The prodrug or the intermediate metabolites might be substrates for cellular efflux transporters (e.g., P-glycoprotein), which actively pump the compounds out of the cell. This can be investigated using specific efflux pump inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to enhance the bioavailability of this compound?
A1: The primary strategies focus on increasing its lipophilicity to improve membrane permeability. This includes:
-
Esterification: Attaching lipophilic groups, such as amino acids or fatty acids, to the 5'-hydroxyl group of this compound[2].
-
Phosphoramidate Prodrugs: Masking the phosphate group to create a more lipophilic phosphoramidate triester that can be intracellularly converted to the monophosphate, bypassing the initial phosphorylation step[1].
-
Lipid Conjugation: Linking this compound to lipids to enhance its uptake and retention in tissues[3].
-
Nanoparticle Formulation: Encapsulating this compound or its prodrugs in nanoparticles, such as chitosan-based nanoparticles, to improve drug delivery and release characteristics[4].
Q2: How is the stability of this compound prodrugs typically evaluated?
A2: The stability is assessed in various biological fluids to predict their in vivo fate:
-
Plasma Stability: The prodrug is incubated in plasma from different species (e.g., human, rat, mouse) to determine its half-life and degradation products. This helps to predict its stability in the systemic circulation[2].
-
Simulated Gastric and Intestinal Fluids: These studies evaluate the stability of the prodrug under the pH and enzymatic conditions of the gastrointestinal tract to assess its suitability for oral administration[5].
-
Cell Lysates/Tissue Homogenates: Incubation with cell lysates or tissue homogenates helps to determine the rate of intracellular conversion of the prodrug to the active drug.
Q3: What are the key cellular uptake mechanisms for this compound and its prodrugs?
A3: this compound itself is hydrophilic and relies on cellular nucleoside transporters for uptake. Lipophilic prodrugs, on the other hand, can utilize different mechanisms:
-
Passive Diffusion: Increased lipophilicity allows the prodrug to passively diffuse across the cell membrane.
-
Carrier-Mediated Transport: Some prodrugs, particularly those with amino acid promoieties, can be recognized and transported by specific carrier proteins, such as peptide transporters[6].
-
Endocytosis: Nanoparticle formulations of this compound prodrugs can be taken up by cells via endocytosis[3].
Q4: What are the common adverse effects of this compound that prodrug strategies aim to mitigate?
A4: this compound is associated with significant toxicities, including peripheral neuropathy, lipoatrophy, and lactic acidosis, which are often linked to mitochondrial toxicity[7][8]. Prodrug strategies can potentially mitigate these by:
-
Altering Biodistribution: Targeting the drug more specifically to HIV-infected cells and tissues, thereby reducing its concentration in non-target tissues where toxicity occurs.
-
Sustained Release: Providing a more controlled and sustained release of the active drug, which may help to avoid high peak concentrations that contribute to toxicity.
Data Presentation
Table 1: In Vitro Plasma Stability of this compound Prodrugs
| Prodrug Moiety | Plasma Source | Half-life (t½) in minutes | Reference |
| Piperazine acetic acid ester | Human | 240 | [2] |
| Ciprofloxacin acetic acid ester | Human | 180 | [2] |
| Norfloxacin acetic acid ester | Human | 120 | [2] |
| Isoniazide acetic acid ester | Human | 60 | [2] |
| Pyrazinamide acetic acid ester | Human | 30 | [2] |
| Dimethylamine acetic acid ester | Human | 20 | [2] |
Table 2: Anti-HIV-1 Activity of this compound Amino Acid Ester Prodrugs in CEM Cells
| Prodrug Moiety | EC50 (µM) | Selectivity Index (SI) | Reference |
| Piperazine acetic acid ester | <0.01 | >15,723 | [2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation of Plasma: Obtain fresh plasma (e.g., human, rat) containing an anticoagulant (e.g., heparin). Centrifuge to remove any cellular debris.
-
Prodrug Stock Solution: Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve a final concentration of, for example, 10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-prodrug mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a 3-fold excess of cold acetonitrile. This will precipitate the plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining prodrug and the appearance of this compound using a validated analytical method, such as HPLC or LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the remaining prodrug concentration versus time. The slope of the linear regression line will be the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Cellular Uptake Assay
-
Cell Culture: Culture the target cells (e.g., CEM, MT-4) in appropriate culture medium until they reach the desired density.
-
Cell Plating: Seed the cells in a multi-well plate (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere if they are adherent cells.
-
Prodrug Treatment: Prepare different concentrations of the this compound prodrug in culture medium. Remove the old medium from the cells and add the medium containing the prodrug.
-
Incubation: Incubate the cells at 37°C for a specific period (e.g., 1, 4, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove any extracellular prodrug. Lyse the cells using a suitable lysis buffer or by sonication.
-
Sample Analysis: Analyze the cell lysate to determine the intracellular concentration of the prodrug and the liberated this compound and its phosphorylated metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Normalization: Normalize the intracellular drug concentration to the total protein content of the cell lysate, which can be determined using a protein assay such as the BCA assay.
Visualizations
Caption: Intracellular activation pathway of a this compound prodrug.
Caption: General experimental workflow for this compound prodrug development.
References
- 1. Characterization of the activation pathway of phosphoramidate triester prodrugs of this compound and zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound amino acid ester prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound toxicity in women is the main reason for treatment change in a 3-year prospective cohort of adult patients started on first-line antiretroviral treatment in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Assessment of Stavudine-Induced Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the neurotoxic side effects of Stavudine (d4T) in preclinical models. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to facilitate the design and execution of robust and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: The primary mechanism of this compound-induced neurotoxicity is mitochondrial dysfunction.[1][2][3][4] this compound, a nucleoside reverse transcriptase inhibitor (NRTI), inhibits mitochondrial DNA polymerase-gamma (Pol-γ), the key enzyme responsible for mitochondrial DNA (mtDNA) replication.[1] This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, decreased ATP production, and increased production of reactive oxygen species (ROS).[2][4] The resulting oxidative stress and energy deficit in neurons, particularly in the long axons of peripheral nerves, contribute to axonal damage and apoptosis, manifesting clinically as peripheral neuropathy.[5][6]
Q2: What are the most common preclinical models used to study this compound neurotoxicity?
A2: Both in vivo and in vitro models are employed.
-
In vivo models: Rodent models, particularly rats, are widely used to recapitulate the peripheral neuropathy observed in humans.[7] Administration of this compound to rats induces measurable behavioral changes, such as mechanical allodynia (pain in response to a non-painful stimulus), and pathological changes in peripheral nerves.[8][9][10]
-
In vitro models: Cultured neuronal cell lines (e.g., SH-SY5Y) and primary neurons are used to investigate the direct cellular and molecular effects of this compound.[2] Adipocyte cell lines (e.g., 3T3-F442A) are also utilized to study the drug's impact on mitochondrial function and lipid metabolism, which are relevant to the associated side effect of lipoatrophy.[2][11]
Q3: What are the key endpoints to measure in preclinical studies of this compound neurotoxicity?
A3: A multi-pronged approach is recommended, assessing behavioral, electrophysiological, histological, and molecular endpoints.
-
Behavioral: Mechanical allodynia (using von Frey filaments) and thermal hyperalgesia are common behavioral tests in rodent models.[8][10][12][13]
-
Electrophysiological: Nerve conduction velocity (NCV) studies can directly assess nerve function.
-
Histological: Morphological analysis of nerve biopsies can reveal axonal degeneration and loss of intraepidermal nerve fibers.
-
Molecular: Key molecular endpoints include quantification of mtDNA content, measurement of mitochondrial respiration and ATP synthesis, assessment of oxidative stress markers (e.g., ROS, lipid peroxidation), and evaluation of apoptotic markers (e.g., caspase-3 activation, DNA fragmentation).[2][4][14]
Q4: Are there known species differences in susceptibility to this compound neurotoxicity?
A4: While rodent models are valuable, it is important to consider potential species differences in drug metabolism and mitochondrial biology. Non-human primate models have also been used and may offer a closer parallel to human physiology.[3]
Q5: Can the neurotoxic effects of this compound be reversed?
A5: In clinical settings, symptoms of peripheral neuropathy can sometimes resolve if this compound is discontinued promptly.[5] However, in some cases, the neuropathy may be irreversible. Preclinical studies can be designed to investigate the potential for recovery after drug withdrawal and to test the efficacy of neuroprotective agents.
Troubleshooting Guides
In Vivo Model: this compound-Induced Peripheral Neuropathy in Rats
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in behavioral testing (von Frey). | - Improper acclimatization of animals.- Inconsistent application of filaments.- Stressful testing environment. | - Ensure a quiet, dedicated testing room with consistent lighting and temperature.- Handle animals gently and allow for a sufficient acclimatization period (at least 30 minutes) in the testing chambers before starting the experiment.[15]- Train all experimenters on the proper technique for applying von Frey filaments to ensure consistency.[8][10][12] |
| No significant development of mechanical allodynia. | - Insufficient dose or duration of this compound treatment.- Strain or age of the rats may influence susceptibility.- Incorrect route of administration. | - Verify the dose and administration schedule of this compound. Doses in the range of 50 mg/kg intravenously have been shown to be effective.[7]- Ensure the chosen rat strain is appropriate; Wistar and Sprague-Dawley rats have been used successfully.- Confirm the correct route of administration (e.g., intravenous, intraperitoneal) as described in established protocols. |
| Animals show signs of systemic toxicity (e.g., significant weight loss, lethargy). | - this compound dose is too high.- Dehydration or malnutrition. | - Monitor animal health closely throughout the study.- If significant toxicity is observed, consider reducing the dose or frequency of this compound administration.- Ensure easy access to food and water. |
In Vitro Assays: Neuronal Cell Cultures
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background in ROS measurement (e.g., using Dihydroethidium - DHE). | - Phototoxicity from excessive light exposure during imaging.- Autofluorescence of the cell culture medium or plate.- Contamination of cultures. | - Minimize light exposure to the cells during staining and imaging.[7][16][17][18][19]- Use phenol red-free medium for fluorescence-based assays.- Ensure cultures are free from microbial contamination. |
| Inconsistent results in mtDNA quantification (qPCR). | - Poor quality or quantity of template DNA.- Inefficient primer design.- Pipetting errors. | - Use a reliable DNA extraction method and accurately quantify the DNA concentration.[20][21][22][23][24]- Validate qPCR primers for efficiency and specificity.- Use a master mix to minimize pipetting variability.[21][23] |
| Difficulty in detecting apoptosis (e.g., caspase-3 assay). | - Harvesting cells at a suboptimal time point (too early or too late).- Insufficient concentration of this compound to induce apoptosis.- Inappropriate assay for the specific apoptotic pathway. | - Perform a time-course experiment to determine the optimal time point for detecting apoptosis.- Conduct a dose-response study to identify a this compound concentration that induces a measurable apoptotic response.[25]- Consider using multiple apoptosis assays that measure different aspects of the process (e.g., caspase activation, DNA fragmentation, mitochondrial membrane potential).[14][26][27][28][29] |
Experimental Protocols
Protocol 1: Induction of Peripheral Neuropathy in Rats
Objective: To establish a rat model of this compound-induced peripheral neuropathy for behavioral and subsequent molecular analysis.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (d4T)
-
Sterile saline
-
Intravenous injection supplies
-
Von Frey filaments
Procedure:
-
Acclimatize rats to the housing facility for at least one week before the experiment.
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 50 mg/kg dose).
-
Administer this compound or vehicle (saline) via intravenous injection. A common dosing regimen is two injections of 50 mg/kg, four days apart.[7]
-
Monitor the animals daily for any signs of distress.
-
Perform behavioral testing for mechanical allodynia using von Frey filaments starting from baseline (before this compound administration) and then at regular intervals (e.g., weekly) for up to 30 days.[14]
-
Place the rat on an elevated wire mesh platform and allow it to acclimatize for at least 30 minutes.[12][15]
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[10][12]
-
A positive response is a sharp withdrawal of the paw.[10][12]
-
Determine the 50% paw withdrawal threshold using the up-down method.[15]
-
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
Objective: To measure the relative amount of mtDNA to nuclear DNA (nDNA) in cultured neuronal cells treated with this compound.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y)
-
This compound
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Plate neuronal cells at an appropriate density and treat with various concentrations of this compound or vehicle for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and extract total DNA using a commercial kit.
-
Quantify the DNA concentration and ensure its purity.
-
Prepare qPCR reactions in triplicate for each sample, using primers for both the mitochondrial and nuclear genes in separate wells.[23]
-
The reaction mixture should contain template DNA (e.g., 10-20 ng), forward and reverse primers, and SYBR Green master mix.[20][22]
-
Perform qPCR using a standard thermal cycling protocol, including a melt curve analysis to verify product specificity.[21]
-
Calculate the relative mtDNA content using the ΔΔCt method, normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
Objective: To assess the level of intracellular ROS production in neuronal cells following this compound treatment using Dihydroethidium (DHE).
Materials:
-
Cultured neuronal cells
-
This compound
-
Dihydroethidium (DHE)
-
Phenol red-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Plate cells in a suitable format for fluorescence imaging or plate-based reading (e.g., glass-bottom dishes or black-walled 96-well plates).
-
Treat cells with this compound or vehicle for the desired time.
-
Prepare a working solution of DHE (e.g., 5-10 µM) in phenol red-free medium.[18]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[18]
-
Wash the cells again with PBS to remove excess DHE.
-
Immediately acquire images using a fluorescence microscope with appropriate filters for DHE (excitation ~518 nm, emission ~606 nm) or measure fluorescence intensity using a plate reader.
-
Quantify the fluorescence intensity and normalize to cell number if necessary.
Protocol 4: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated neuronal cells.
Materials:
-
Cultured neuronal cells
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Plate cells and treat with this compound or vehicle. Include a positive control for apoptosis if available.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in a chilled lysis buffer.[27][29]
-
Determine the protein concentration of the lysates to ensure equal loading.
-
In a 96-well plate, add an equal amount of protein from each sample lysate.[27]
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer to each well.[14][27]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[27][28]
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.[14][28]
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Quantitative Data Summary
Table 1: Effect of this compound on Mitochondrial DNA Content
| Cell Type | This compound Concentration (µM) | Treatment Duration | mtDNA Depletion (%) | Reference |
| 3T3-F442A Adipocytes | 10 | Not specified | Severe | [2] |
| Human Fibroblasts | Not specified | 8-12 passages | Significant | [4] |
| Monkey Liver | ~1.2 mg/kg/day (in vivo) | 78 days | Significant | [3] |
| Human PBMCs | Clinical treatment | Not specified | Significant | [13] |
Table 2: In Vitro Neurotoxic Concentrations of this compound
| Cell Line | Endpoint | IC50 / Effective Concentration (µM) | Reference |
| MOLT-4/IIIB (HIV-1 infected) | Cytotoxicity | 2.2 | [11] |
| MOLT-4 (uninfected) | Cytotoxicity | 59.8 | [11] |
| Laboratory and clinical HIV-1 isolates | Antiviral activity (IC50) | 0.009 - 4 | [30][31] |
Table 3: In Vivo Dosing and Effects of this compound in Rodent Models
| Animal Model | Dosing Regimen | Key Neurotoxic Effects | Reference |
| Wistar Han Rats | Cumulative dose of 375 mg/kg (intravenous) | Sustained mechanical allodynia | [14] |
| Wistar Rats | Two 50 mg/kg injections, 4 days apart (intravenous) | Mechanical hypersensitivity, reduced intraepidermal nerve fiber density | [7] |
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Dysfunction and Apoptosis
Caption: this compound inhibits Pol-γ, leading to mitochondrial dysfunction and apoptosis.
Experimental Workflow for Preclinical Assessment
Caption: Workflow for assessing this compound's neurotoxicity in preclinical models.
References
- 1. natap.org [natap.org]
- 2. Mitochondrial toxicity of indinavir, this compound and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic this compound exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of mitochondrial dysfunction and oxidative stress to cellular premature senescence induced by antiretroviral thymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Live-cell imaging; reactive oxygen species (Superoxide) [protocols.io]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. mdpi.com [mdpi.com]
- 14. Caspase-3 activity assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Live-Cell Assessment of Reactive Oxygen Species Levels Using Dihydroethidine | Springer Nature Experiments [experiments.springernature.com]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.co.jp [abcam.co.jp]
- 20. pubcompare.ai [pubcompare.ai]
- 21. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2024.sci-hub.st [2024.sci-hub.st]
- 24. Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dose-related activity of this compound in patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. abcam.com [abcam.com]
- 28. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. accessdata.fda.gov [accessdata.fda.gov]
Identifying predictive markers for Stavudine treatment failure
This guide provides troubleshooting assistance and frequently asked questions for researchers investigating predictive markers for Stavudine (d4T) treatment failure. This compound is no longer a recommended first-line therapy due to significant toxicities; however, research into its mechanisms of failure remains relevant for understanding nucleoside reverse transcriptase inhibitor (NRTI) toxicity and resistance. Treatment failure can be broadly categorized into virological failure (drug resistance) and treatment discontinuation due to severe adverse effects (toxicity).
Section 1: Virological Failure & Drug Resistance
Virological failure is characterized by the inability to maintain suppression of HIV-1 replication. This is most often due to the selection of drug resistance mutations in the HIV-1 reverse transcriptase (RT) enzyme.
Frequently Asked Questions (FAQs)
Q1: We are analyzing patient samples who failed a this compound-containing regimen and see different patterns of mutations. What are the primary resistance pathways for this compound?
A1: There are two main genetic pathways for this compound resistance.[1] The most common involves a group of mutations known as Thymidine Analogue Mutations (TAMs).[2] A second, less common pathway involves the Q151M mutation, often accompanied by other mutations that confer broad cross-resistance to multiple NRTIs.[2][3] The K65R mutation can also be selected but is generally less frequent with thymidine analogues like this compound compared to other NRTIs.[1]
Q2: Our genotypic analysis shows TAMs in patients who were treatment-naive before starting this compound. Is this expected?
A2: Yes, this is a documented phenomenon. Studies have shown that pre-existing, or transmitted, zidovudine (AZT)-like resistance mutations (TAMs) in treatment-naive patients can correlate with a subsequent virological failure during long-term this compound therapy.[4] This highlights the importance of baseline genotyping before initiating therapy.
Q3: We are struggling to correlate our genotypic results with phenotypic resistance to this compound. Why might this be?
A3: this compound resistance is often modest in degree and can be difficult to detect phenotypically.[5] Several factors could contribute to this discrepancy:
-
Complex Interactions: TAMs interact in complex ways. The presence of the M184V mutation, selected by Lamivudine (a common partner drug), can actually increase susceptibility to this compound, masking the effect of TAMs.[1]
-
Assay Variability: Phenotypic assays have inherent variability. An increase in the 50% effective concentration (EC50) of less than four-fold may not be significant.[5]
-
Mutational Pathways: There are two distinct TAM pathways (e.g., M41L/L210W/T215Y vs. D67N/K70R/K219Q) that confer different levels of resistance and cross-resistance.
Troubleshooting Guide: HIV-1 Genotyping
Issue: Inconsistent or failed Sanger sequencing results for the HIV-1 reverse transcriptase gene.
| Potential Cause | Troubleshooting Step |
| Low Viral Load | Confirm plasma viral load is >1,000 copies/mL, as this is often the minimum required for reliable amplification. |
| Primer Mismatch | HIV-1 is highly variable. If using in-house assays, align primers with reference sequences for the relevant subtype. Consider using a nested PCR approach for higher sensitivity and specificity. |
| Poor RNA Quality | Ensure plasma samples were processed and stored correctly (-80°C). Avoid repeated freeze-thaw cycles. Re-extract RNA using a high-quality commercial kit. |
| PCR Inhibition | Include an internal control in the RT-PCR step to check for inhibition. Perform serial dilutions of the RNA template to dilute potential inhibitors. |
Data Summary: Key this compound Resistance Mutations
| Mutation / Pathway | Associated Drug Selection | Key Implication | Cross-Resistance Profile |
| TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F) | This compound, Zidovudine | Primary pathway for resistance to thymidine analogues.[2] | Confers broad resistance to most NRTIs, including Zidovudine and Tenofovir, especially when multiple TAMs are present.[1][2] |
| Q151M Complex | This compound, Didanosine | Confers high-level resistance to multiple NRTIs.[6] | Zidovudine, Didanosine, this compound, Abacavir.[2] |
| K65R | Tenofovir, Abacavir, Didanosine, this compound | Less common with this compound.[1] Mutually exclusive with TAMs.[1] | Reduces susceptibility to most NRTIs except Zidovudine. |
| M184V/I | Lamivudine, Emtricitabine | Commonly occurs alongside primary resistance mutations. | Increases susceptibility (resensitizes) to this compound and Zidovudine.[1] |
Experimental Protocol: HIV-1 RT Genotyping (Sanger Sequencing)
-
RNA Extraction: Extract viral RNA from 1 mL of patient plasma using a viral RNA extraction kit. Elute in 50 µL of RNase-free water.
-
Reverse Transcription & PCR: Synthesize cDNA and amplify the protease and reverse transcriptase regions using a one-step RT-PCR kit with primers specific to the HIV-1 pol gene.
-
PCR Purification: Purify the resulting PCR product (amplicon) using a column-based purification kit or enzymatic cleanup to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using BigDye™ Terminator chemistry with both forward and reverse primers from the initial PCR step in separate reactions.
-
Sequence Cleanup: Purify the sequencing reaction products to remove unincorporated dyes, typically using ethanol/EDTA precipitation or column-based methods.
-
Capillary Electrophoresis: Resuspend the purified product in highly deionized formamide and run on an automated capillary electrophoresis sequencer (e.g., ABI 3730xl).
-
Data Analysis: Assemble forward and reverse sequences to generate a consensus sequence. Align the consensus sequence to a wild-type reference (e.g., HXB2) and identify mutations using software like the Stanford HIV Drug Resistance Database (HIVDB).[1]
Diagram: this compound Resistance Pathway
References
- 1. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line this compound-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Failure of this compound-lamivudine combination therapy in antiretroviral-naive patients with AZT-like HIV-1 resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound resistance: an update on susceptibility following prolonged therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical mechanism of human immunodeficiency virus type 1 reverse transcriptase resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Cytotoxicity of Stavudine in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Stavudine in cancer research. The primary focus is on understanding and mitigating its off-target cytotoxic effects, particularly mitochondrial toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's off-target cytotoxicity?
A1: The predominant off-target toxicity of this compound stems from its effect on mitochondria.[1][2] this compound, a nucleoside reverse transcriptase inhibitor (NRTI), can inhibit human mitochondrial DNA polymerase γ (Pol-γ).[3] This inhibition leads to a depletion of mitochondrial DNA (mtDNA), which encodes essential components of the electron transport chain.[3][4][5] The resulting mitochondrial dysfunction can manifest as lactic acidosis, hepatic steatosis, and peripheral neuropathy.[2]
Q2: How does this compound's cytotoxicity differ between cancerous and non-cancerous cells?
A2: While this compound can be toxic to both, some studies suggest that its apoptosis-inducing effects may be more pronounced in certain cancer cell lines compared to normal cells.[6] This potential for selective cytotoxicity is an area of ongoing research. However, off-target effects on healthy cells remain a significant concern.
Q3: What are the common observable signs of this compound-induced cytotoxicity in cell culture?
A3: Common signs include a reduction in cell proliferation and viability, changes in cell morphology (e.g., rounding, detachment from the culture plate), increased lactate levels in the culture medium, and a decrease in mitochondrial membrane potential.
Q4: Are there any known signaling pathways affected by this compound's off-target activity in cancer cells?
A4: Yes, research has indicated that this compound may exert some of its anti-cancer effects by targeting atypical protein kinase C (aPKC) signaling pathways.[7] This is a distinct mechanism from its impact on mitochondrial DNA.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in preliminary experiments.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to identify the optimal therapeutic window that maximizes anti-cancer effects while minimizing off-target toxicity.[8][9] |
| The cell line is particularly sensitive to this compound. | Consider using a different cancer cell line that may be less susceptible to mitochondrial toxicity. If this is not possible, focus on optimizing the treatment duration and concentration. |
| Prolonged exposure to the drug. | Reduce the incubation time with this compound. Time-course experiments can help determine the minimum exposure time required to achieve the desired effect. |
Issue 2: Suspected mitochondrial toxicity.
| Possible Cause | Troubleshooting Step |
| Inhibition of mitochondrial DNA polymerase γ. | Quantify mitochondrial DNA (mtDNA) content using qPCR after this compound treatment. A significant decrease in the ratio of mtDNA to nuclear DNA (nDNA) is indicative of mitochondrial toxicity.[4][10][11] |
| Disruption of the electron transport chain. | Measure the mitochondrial membrane potential using fluorescent probes like JC-1 or TMRE. A decrease in potential suggests mitochondrial dysfunction. |
| Increased anaerobic metabolism. | Measure lactate levels in the cell culture medium. Increased lactate production is a hallmark of impaired oxidative phosphorylation. |
Issue 3: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Variability in experimental conditions. | Ensure consistency in cell seeding density, drug preparation, and incubation times. Use a standardized protocol for all experiments. |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of microbial contamination, which can affect cell health and response to treatment. |
| Drug stability. | Prepare fresh this compound solutions for each experiment, as the stability of the drug in solution over time may vary. |
Data Presentation
Table 1: this compound Dose-Response and Mitochondrial DNA Depletion
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) | mtDNA Copy Number (% of Control) | Reference |
| 3T3-F442a Adipocytes | 10 | Decreased | Severely Depleted | [4][12] |
| HepG2 | 3.6 | Impaired Cell Division | Accelerated Depletion (with pyrimidine depletion) | [13] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Dose Reduction (40mg to 30mg bid) | Not specified | 2.23-fold increase | [6] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol describes the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR).[4][10]
Materials:
-
This compound-treated and control cells
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., ND2, CCOI) and a nuclear gene (e.g., RNAse P, ASPOLG)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Total DNA Extraction: Extract total genomic DNA from an equal number of treated and control cells using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure equal amounts of DNA are used in the qPCR reaction.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the DNA template, primers for both the mitochondrial and nuclear genes, and the qPCR master mix. Set up separate reactions for the mitochondrial and nuclear targets.
-
Real-Time PCR: Perform the qPCR using a real-time PCR instrument. The cycling conditions will depend on the primers and master mix used.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_mito - Ct_nuclear).
-
Calculate the relative mtDNA copy number using the 2^-ΔΔCt method, normalizing the treated samples to the control samples.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound targeting aPKC in cancer cells.
Caption: Workflow for assessing this compound's off-target cytotoxicity.
References
- 1. Mitochondrial toxicity can be increased by genetic factors | aidsmap [aidsmap.com]
- 2. HIV drug this compound (Zerit, d4T) and symptoms mimicking Guillain–Barré syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Zidovudine and this compound on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing this compound with abacavir or zidovudine [natap.org]
- 6. Reductions in this compound dose might ameliorate mitochondrial-associated complications without compromising antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Technology - this compound as a Potential Anticancer Agent for the Treatment of Pancreatic Cancer [usf.technologypublisher.com]
- 8. Dose-related activity of this compound in patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic review of clinical trials evaluating low doses of this compound as part of antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial DNA content of peripheral blood mononuclear cells in ART untreated & this compound/zidovudine treated HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. Mitochondrial toxicity of indinavir, this compound and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Stavudine vs. Tenofovir: A Comparative Analysis of Mitochondrial DNA Content
A definitive guide for researchers and drug development professionals on the comparative mitochondrial toxicity of Stavudine and Tenofovir, supported by experimental data and detailed protocols.
The selection of antiretroviral therapy regimens requires a careful balance between efficacy and long-term safety. Among the concerns with nucleoside reverse transcriptase inhibitors (NRTIs) is the potential for mitochondrial toxicity, primarily manifesting as a depletion of mitochondrial DNA (mtDNA). This guide provides a comprehensive comparison of two widely used NRTIs, this compound (d4T) and Tenofovir Disoproxil Fumarate (TDF), focusing on their differential effects on mtDNA content.
Data Summary: this compound's Pronounced Impact on Mitochondrial DNA
Clinical and in vitro studies have consistently demonstrated a greater propensity for this compound to induce mtDNA depletion compared to Tenofovir. This is a critical consideration in long-term HIV management, as diminished mtDNA content can lead to a range of adverse effects, including lipoatrophy, peripheral neuropathy, and lactic acidosis.
A prospective, randomized controlled trial provides stark evidence of this difference. The study, which compared standard-dose and low-dose this compound with Tenofovir in HIV-infected patients, revealed a significant reduction in mtDNA in the this compound arms. After just four weeks of treatment, a 29% decrease in mean mtDNA copies per cell was observed in the standard-dose this compound group, and a 32% decrease was seen in the low-dose group, when compared to the Tenofovir group[1][2].
In vitro assessments further corroborate these clinical findings. A comparative study of various NRTIs established a clear hierarchy of potency for the inhibition of mtDNA synthesis. The findings ranked this compound as a more potent inhibitor than Tenofovir, highlighting the intrinsic difference in their interaction with mitochondrial replication machinery[3][4].
The following table summarizes the key quantitative findings from comparative studies:
| Drug | Dosage | Study Population/Cell Type | Duration of Treatment | Mean Change in mtDNA Content Compared to Tenofovir | Reference |
| This compound | Standard-dose (30-40 mg) | Adipocytes from HIV-infected patients | 4 weeks | 29% decrease | Menezes et al., 2012[1][2] |
| This compound | Low-dose (20-30 mg) | Adipocytes from HIV-infected patients | 4 weeks | 32% decrease | Menezes et al., 2012[1][2] |
| Tenofovir | 300 mg | Adipocytes from HIV-infected patients | 4 weeks | Baseline for comparison | Menezes et al., 2012[1][2] |
| This compound | Not specified | In vitro cell lines | Not specified | Higher inhibition of mtDNA synthesis | Birkus et al., 2002[3][4] |
| Tenofovir | Not specified | In vitro cell lines | Not specified | Lower inhibition of mtDNA synthesis | Birkus et al., 2002[3][4] |
Mechanism of Action: The Role of Mitochondrial DNA Polymerase Gamma
The primary mechanism underlying this compound-induced mtDNA depletion is the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), the sole DNA polymerase responsible for replicating the mitochondrial genome. As a thymidine analog, this compound is phosphorylated to its active triphosphate form within the cell. This activated form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent mtDNA strand by Pol-γ. The incorporation of this compound triphosphate leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting mtDNA replication[5].
Tenofovir, an acyclic nucleotide analog of adenosine monophosphate, is a significantly weaker inhibitor of Pol-γ. This lower affinity for the mitochondrial polymerase is the principal reason for its more favorable mitochondrial safety profile.
Experimental Protocols: Quantifying Mitochondrial DNA Content
The quantification of mtDNA copy number relative to nuclear DNA (nDNA) is a standard method for assessing mitochondrial toxicity. The most commonly employed technique is quantitative real-time polymerase chain reaction (qPCR).
Experimental Workflow for mtDNA Quantification
Detailed qPCR Protocol for mtDNA Copy Number Quantification
This protocol provides a general framework for the quantification of mtDNA copy number in peripheral blood mononuclear cells (PBMCs).
1. DNA Extraction:
-
Isolate total genomic DNA from 1-5 x 10^6 PBMCs using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit), following the manufacturer's instructions.
-
Elute the DNA in a suitable buffer (e.g., TE buffer) and store at -20°C.
2. DNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Dilute the DNA to a final concentration of 5 ng/µL in nuclease-free water.
3. qPCR Reaction Setup:
-
Prepare two separate master mixes, one for the mitochondrial target gene (e.g., MT-ND1) and one for the nuclear reference gene (e.g., B2M or RPPH1).
-
The reaction mix for a single 20 µL reaction is as follows:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
4 µL of Nuclease-free water
-
4 µL of diluted DNA (20 ng)
-
-
Primer Sequences:
-
Mitochondrial (MT-ND1):
-
Forward: 5'-CCCTAAAACCCGCCACATCT-3'
-
Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'
-
-
Nuclear (B2M):
-
Forward: 5'-TGCTGTCTCCATGTTTGATGTATCT-3'
-
Reverse: 5'-TCTCTGCTCCCCACCTCTAAGT-3'
-
-
-
Pipette the master mix and DNA into a 96-well qPCR plate. Each sample should be run in triplicate for both the mitochondrial and nuclear targets. Include no-template controls for each primer set.
4. Thermal Cycling Conditions:
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified products.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of Nuclear Gene) - (Ct of Mitochondrial Gene).
-
The relative mtDNA copy number is calculated using the 2ΔΔCt method, where the ΔΔCt is the difference between the ΔCt of a treated sample and the ΔCt of a control sample.
Logical Comparison of Effects on Mitochondrial DNA
References
- 1. raybiotech.com [raybiotech.com]
- 2. NuMY—A qPCR Assay Simultaneously Targeting Human Autosomal, Y-Chromosomal, and Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of human mitochondrial DNA using a real-time PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precise determination of mitochondrial DNA copy number in human skeletal and cardiac muscle by a PCR-based assay: lack of change of copy number with age - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
